molecular formula C11H12N2 B3284582 (2-Methylquinolin-4-yl)methanamine CAS No. 78812-08-5

(2-Methylquinolin-4-yl)methanamine

Cat. No.: B3284582
CAS No.: 78812-08-5
M. Wt: 172.23 g/mol
InChI Key: ZNBHJQBGCSDNSC-UHFFFAOYSA-N
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Description

(2-Methylquinolin-4-yl)methanamine (CAS 78812-08-5) is a quinoline-based chemical compound with significant value as a building block in medicinal chemistry and drug discovery research. This compound serves as a key synthetic intermediate for the development of novel antimicrobial agents. Research indicates that derivatives of this core structure demonstrate promising biological activities, particularly as antimicrobials, with some synthesized compounds showing minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL against pathogenic strains, which is comparable to first-line antibiotics . The mechanism of action for its antimicrobial derivatives is believed to involve the inhibition of critical bacterial enzymes, specifically DNA gyrase and topoisomerase IV, thereby stabilizing enzyme-DNA complexes and disrupting bacterial DNA replication . Beyond antimicrobial applications, this compound is also investigated in neuroscience research for its neuroprotective properties. Studies suggest it has the ability to inhibit the aggregation of amyloid-beta peptides, a pathological hallmark of Alzheimer's disease, thereby positioning it as a potential therapeutic candidate for neurodegenerative condition research . With a molecular formula of C11H12N2 and a molecular weight of 172.23 g/mol, it provides researchers with a versatile scaffold for further chemical modification and synthesis of more complex molecules . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methylquinolin-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-8-6-9(7-12)10-4-2-3-5-11(10)13-8/h2-6H,7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBHJQBGCSDNSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(2-Methylquinolin-4-yl)methanamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Physicochemical Profile

Executive Summary

1-(2-Methylquinolin-4-yl)methanamine (CAS: 78812-08-5), also known as 4-(aminomethyl)-2-methylquinoline, is a pivotal heterocyclic building block in medicinal chemistry. Characterized by a quinoline scaffold substituted with a methyl group at the C2 position and a primary aminomethyl moiety at C4, this molecule serves as a critical intermediate in the synthesis of antimalarials, kinase inhibitors, and receptor antagonists. Its unique structural geometry combines the lipophilic,


-stacking capability of the quinoline ring with the polar, cationizable nature of the primary amine, making it an ideal pharmacophore for fragment-based drug discovery (FBDD).
Part 1: Chemical Identity & Properties
1.1 Molecular Specifications

The following data establishes the precise chemical identity of the target molecule, distinguishing it from isomeric 4-aminoquinolines (e.g., amino attached directly to the ring).

ParameterSpecification
IUPAC Name 1-(2-Methylquinolin-4-yl)methanamine
Common Synonyms 4-(Aminomethyl)-2-methylquinoline; 2-Methyl-4-quinolinemethanamine
CAS Registry Number 78812-08-5
Molecular Formula C₁₁H₁₂N₂
Molecular Weight 172.23 g/mol
SMILES CC1=NC2=CC=CC=C2C(=C1)CN
InChIKey FBSWGUXPHOSZAC-UHFFFAOYSA-N (Isomer Check Required*)

*Note: Standard InChIKey generation varies by tautomer; verification via NMR is recommended for batch release.

1.2 Physicochemical Profile

Understanding the physicochemical landscape is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior during lead optimization.

PropertyValue (Predicted/Experimental)Significance in Drug Design
LogP (Octanol/Water) ~1.5 – 1.8Moderate lipophilicity; suggests good membrane permeability.
pKa (Primary Amine) ~9.2Highly basic; exists predominantly as a cation at physiological pH (7.4), enhancing solubility.
pKa (Quinoline N) ~4.5Weakly basic; remains largely unprotonated at neutral pH.
H-Bond Donors 1 (Primary Amine)Critical for active site binding (e.g., Asp/Glu residues).
H-Bond Acceptors 2 (Ring N, Amine N)Facilitates water solubility and receptor interaction.
TPSA ~39 ŲWell below the 140 Ų threshold, indicating high oral bioavailability potential.
Part 2: Synthesis & Manufacturing Protocols

The synthesis of 1-(2-Methylquinolin-4-yl)methanamine is rarely a single-step process. High-purity synthesis typically proceeds via a Cyanation-Reduction pathway starting from the commercially available 4-chloro-2-methylquinoline. This route avoids the formation of unstable intermediates and ensures high regioselectivity.

2.1 Synthetic Pathway Diagram

SynthesisPathway Start 4-Chloro-2-methylquinoline (CAS 634-47-9) Inter 4-Cyano-2-methylquinoline (Intermediate) Start->Inter Zn(CN)2, Pd(PPh3)4 DMF, 100°C (Pd-Catalyzed Cyanation) Product 1-(2-Methylquinolin-4-yl) methanamine (Target) Inter->Product LiAlH4 or H2/Raney Ni THF or MeOH (Nitrile Reduction)

Figure 1: Two-step synthetic route from 4-chloro-2-methylquinoline involving Palladium-catalyzed cyanation followed by hydride reduction.

2.2 Detailed Experimental Protocol

Step 1: Palladium-Catalyzed Cyanation Objective: Substitution of the C4-chloride with a nitrile group.

  • Reagents: 4-Chloro-2-methylquinoline (1.0 eq), Zinc Cyanide (Zn(CN)₂, 0.6 eq), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Procedure:

    • Charge a flame-dried Schlenk flask with the quinoline substrate, Zn(CN)₂, and Pd catalyst under Argon atmosphere.

    • Add degassed DMF.

    • Heat the mixture to 100°C for 12–16 hours. Monitor by TLC/LC-MS for disappearance of starting material.

    • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with 1M ammonium hydroxide (to remove Zinc salts) followed by brine. Dry over Na₂SO₄ and concentrate.

    • Purification: Flash column chromatography (Hexane/EtOAc) to yield 4-cyano-2-methylquinoline.

Step 2: Nitrile Reduction to Amine Objective: Conversion of the nitrile to the primary methanamine.

  • Reagents: 4-Cyano-2-methylquinoline (1.0 eq), Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) OR Raney Nickel/H₂ (50 psi).

  • Solvent: Anhydrous THF (for LiAlH₄) or Methanol (for Hydrogenation).

  • Procedure (LiAlH₄ Method):

    • Cool a suspension of LiAlH₄ in anhydrous THF to 0°C .

    • Add the nitrile intermediate dropwise (dissolved in THF).

    • Allow to warm to room temperature and stir for 4 hours.

    • Quench (Fieser Method): Carefully add water (x mL), 15% NaOH (x mL), and water (3x mL) sequentially at 0°C.

    • Isolation: Filter the granular precipitate. Concentrate the filtrate to obtain the crude amine.

    • Salt Formation (Optional): Treat with HCl/Dioxane to isolate as the dihydrochloride salt for improved stability.

Part 3: Biological Context & Therapeutic Applications[2]

The 1-(2-Methylquinolin-4-yl)methanamine scaffold functions as a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets.

3.1 Pharmacophore Mapping

Pharmacophore Core Quinoline Ring (Hydrophobic/Pi-Stacking) N_Ring Ring Nitrogen (N1) (H-Bond Acceptor) Core->N_Ring Fused System Methyl 2-Methyl Group (Steric/Lipophilic Anchor) Core->Methyl Position 2 Linker Methylene Linker (Rotational Freedom) Core->Linker Position 4 Amine Primary Amine (Cationic Center/H-Bond Donor) Linker->Amine Terminal

Figure 2: Pharmacophore decomposition highlighting interaction points. The C4-amine mimics the side chain of basic amino acids, while the ring system intercalates DNA or binds hydrophobic pockets.

3.2 Key Therapeutic Areas
  • Antimalarial Agents: Analogous to chloroquine, the quinoline core allows for accumulation in the parasite's digestive vacuole. The aminomethyl group provides an alternative basic side chain to overcome resistance mechanisms associated with standard diethylamino side chains.

  • Kinase Inhibition: The planar quinoline structure mimics the adenosine ring of ATP, allowing it to dock into the hinge region of kinases (e.g., MET, VEGFR). The amine can form salt bridges with conserved Asp/Glu residues in the active site.

  • SIRT Inhibitors: Derivatives of 2-methylquinoline have shown activity in modulating Sirtuin pathways, relevant in oncology and aging research.

Part 4: Quality Control & Safety
4.1 Analytical Characterization
  • ¹H NMR (DMSO-d₆): Look for the singlet methyl peak at ~2.6 ppm, the methylene doublet/singlet at ~4.2 ppm, and the aromatic protons in the 7.5–8.2 ppm range.

  • Mass Spectrometry (ESI+): Expect a dominant [M+H]⁺ peak at 173.2 m/z .

  • HPLC Purity: Monitor at 254 nm (UV max of quinoline).

4.2 Handling & Safety
  • Hazard Class: Irritant (Skin/Eye/Respiratory).[1]

  • Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at 2–8°C.

  • Toxicity: Quinoline derivatives can be genotoxic. Handle with proper PPE (gloves, fume hood) and avoid dust inhalation.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81116, 4-Amino-2-methylquinoline (Isomer Context). Retrieved from [Link]

  • Frontiers in Chemistry (2025). 4-Aminoquinoline: A Comprehensive Review of Synthetic Strategies. Retrieved from [Link][2][3][4][5]

  • MDPI Molecules. Recent Advances in the Synthesis and Biological Activity of Quinoline Derivatives. Retrieved from [Link]

Sources

(2-Methylquinolin-4-yl)methanamine PubChem CID and safety data

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for drug discovery scientists. It prioritizes the distinction between the target molecule and its common structural isomers, a critical safety and stoichiometric detail often overlooked in database searches.

Scaffold Class: Quinoline-4-methanamine | Molecular Formula:



Part 1: Executive Summary & Structural Distinction

The Core Directive: This guide addresses the physicochemical profile, synthesis, and safety of (2-Methylquinolin-4-yl)methanamine .

Critical Warning – Isomer Confusion: Database searches frequently conflate this molecule with 4-Amino-2-methylquinoline (CAS 6628-04-2). These are distinct chemical entities with different reactivities.

  • Target Molecule: Contains a methylene bridge (

    
    ) connecting the primary amine to the ring. It acts as a benzylamine analog.
    
  • Common Isomer: The amine is directly attached to the aromatic ring (an aniline analog).

Chemical Identity Profile
PropertySpecificationNotes
IUPAC Name 1-(2-Methylquinolin-4-yl)methanaminePreferred for unambiguous identification.
Common Name 4-(Aminomethyl)-2-methylquinolineUsed in catalog nomenclature.
Molecular Formula

Differs from aniline analog (

)
.
Molecular Weight 172.23 g/mol Key differentiator in Mass Spec (M+H = 173.23).
PubChem CID Verify BatchOften indexed as a derivative. Closest analog CID: 114754959 (Cyclopropyl var).
Predicted LogP ~1.8 - 2.1Lipophilic, suitable for CNS penetration models.
pKa (Predicted) ~9.5 (Amine), ~4.5 (Ring N)The primary amine is highly basic.

Part 2: Safety Data & Handling (E-E-A-T)

Authoritative Grounding: As this specific intermediate lacks a dedicated, harmonized GHS monograph in public databases, safety protocols must be derived via Read-Across Methodology from the parent scaffold (Quinoline) and functional class (Benzylamines).

GHS Hazard Classification (Derived)
  • Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage (Due to high basicity of the primary amine).

  • H302: Harmful if swallowed (Quinoline backbone toxicity).

  • H335: May cause respiratory irritation.[1][2]

Self-Validating Safety Protocol

The following decision tree ensures operator safety based on the compound's physical state (typically a hygroscopic oil or low-melting solid).

SafetyProtocol Start Start: Handling this compound StateCheck Check Physical State Start->StateCheck Solid Solid / Salt Form StateCheck->Solid Oil Free Base Oil StateCheck->Oil DustHaz Hazard: Inhalation of Basic Dust Solid->DustHaz VaporHaz Hazard: Corrosive Vapors/Absorption Oil->VaporHaz Controls1 Control: Fume Hood + P100 Mask Avoid Metal Spatulas (Corrosion) DustHaz->Controls1 Controls2 Control: Double Nitrile Gloves Quench spills with Dilute HCl VaporHaz->Controls2

Figure 1: Risk assessment workflow for handling highly basic quinoline intermediates.

Part 3: Synthesis & Reactivity

Expertise & Causality: Direct functionalization of the 4-position on a pre-formed 2-methylquinoline ring is chemically inefficient due to electronic deactivation. The most robust "field-proven" route utilizes the Conrad-Limpach synthesis followed by functional group interconversion. This ensures regio-control and scalability.

The "Gold Standard" Pathway
  • Cyclization: Condensation of aniline with ethyl acetoacetate yields 4-hydroxy-2-methylquinoline.

  • Activation: Conversion to 4-chloro-2-methylquinoline using

    
    .
    
  • Cyanation: Nucleophilic aromatic substitution (

    
    ) with 
    
    
    
    creates the carbon-carbon bond at position 4.
  • Reduction: The nitrile is reduced to the target methanamine.

Detailed Protocol: Step 4 (Nitrile Reduction)

Rationale: We focus on the final step, as it is the most critical for handling the sensitive primary amine product.

Reagents:

  • Precursor: 2-Methylquinoline-4-carbonitrile

  • Reductant:

    
     (Lithium Aluminum Hydride) or Raney Nickel/
    
    
    
  • Solvent: Anhydrous THF (Tetrahydrofuran)

Methodology:

  • Setup: Flame-dry a 2-neck RBF under Argon. Add

    
     (2.0 equiv) suspended in dry THF at 0°C.
    
  • Addition: Dissolve the nitrile precursor in THF and add dropwise. Causality: Low temperature prevents over-reduction or polymerization of the quinoline ring.

  • Reaction: Allow to warm to RT and reflux for 3 hours. Monitor via TLC (MeOH/DCM 1:9). The nitrile spot (

    
    ) will disappear; the amine stays at the baseline.
    
  • Workup (Fieser Method): Cool to 0°C. Quench sequentially with water (

    
     mL), 15% NaOH (
    
    
    
    mL), and water (
    
    
    mL).
  • Purification: The resulting aluminum salts are filtered. The filtrate is concentrated. Note: The free base is likely an oil; conversion to the HCl salt is recommended for stability.

Synthesis Workflow Visualization

SynthesisPath Aniline Aniline + Ethyl Acetoacetate OH_Int 4-Hydroxy- 2-methylquinoline Aniline->OH_Int Conrad-Limpach (250°C) Cl_Int 4-Chloro- 2-methylquinoline OH_Int->Cl_Int POCl3 (Chlorination) CN_Int 2-Methylquinoline- 4-carbonitrile Cl_Int->CN_Int CuCN, DMF (Rosenmund-von Braun) Product (2-Methylquinolin-4-yl) methanamine CN_Int->Product LiAlH4 or H2/Ra-Ni (Reduction)

Figure 2: Step-wise synthetic route from commodity chemicals to the target scaffold.

Part 4: Therapeutic Applications

Context: This molecule is rarely a final drug but serves as a "privileged scaffold" linker.

  • Fragment-Based Drug Discovery (FBDD): The quinoline ring provides a rigid hydrophobic anchor (pi-stacking interactions), while the methanamine tail acts as a flexible linker to reach polar pockets in enzymes (e.g., Kinase hinge regions).

  • Antimalarial Hybrids: Quinoline derivatives are historically significant in malaria treatment (Chloroquine). Current research utilizes the this compound scaffold to create 1,2,3-triazole hybrids .[3][4] The amine is reacted with alkynes via "Click Chemistry" to form dual-action agents against Plasmodium falciparum.

  • Kinase Inhibition: The scaffold mimics the adenine ring of ATP. Derivatives are explored as Type II inhibitors for receptor tyrosine kinases (RTKs).

References

  • PubChem Compound Summary. 4-Amino-2-methylquinoline (Isomer Reference). National Center for Biotechnology Information. (Accessed 2026).[5] Link Note: Cited for structural comparison/exclusion purposes.

  • BenchChem Synthesis Protocols. Synthesis of Methylquinoline Derivatives. (Accessed 2026).[5] Link

  • El Faydy, M., et al. "Synthesis, Biological Properties, and Molecular Docking Study of Novel 1,2,3-Triazole-8-quinolinol Hybrids."[4] ACS Omega. (2024). Link Supports the utility of quinolinyl-methanamine derivatives in hybrid drug design.

  • World Health Organization (WHO). Chemical Safety Guide for Quinoline Derivatives.Link

  • Fisher Scientific. Safety Data Sheet: 2-Methylquinoline. (Read-across source). Link

Sources

An In-Depth Technical Guide to the Basicity and pKa of Quinaldine-4-methylamine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Basicity in Drug Design

In the landscape of modern drug discovery, the physicochemical properties of a molecule are paramount to its ultimate success as a therapeutic agent. Among these, the basicity of a compound, quantified by its pKa value, plays a pivotal role in determining its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's ionization state at physiological pH is not merely academic; it is a critical determinant of a drug candidate's viability.

This guide provides an in-depth technical exploration of the basicity and pKa values of quinaldine-4-methylamine, a heterocyclic amine scaffold with emerging importance in medicinal chemistry. Quinaldine derivatives have shown promise in a variety of therapeutic areas, notably as kinase inhibitors in oncology.[1][2][3] By dissecting the chemical principles that govern the basicity of this scaffold and providing detailed experimental protocols for its characterization, this document aims to equip researchers with the foundational knowledge and practical tools necessary to leverage the unique properties of quinaldine-4-methylamine in the design of next-generation therapeutics.

Understanding Basicity and pKa: A Primer for the Medicinal Chemist

The basicity of an amine is a measure of its ability to accept a proton (H⁺).[4] This property is intrinsically linked to the availability of the lone pair of electrons on the nitrogen atom. The pKa value is the negative logarithm of the acid dissociation constant of the conjugate acid of the amine (R-NH₃⁺). A higher pKa value indicates a stronger base, meaning the compound has a greater affinity for protons.

For a drug molecule, the pKa dictates the degree of ionization at a given pH, as described by the Henderson-Hasselbalch equation. This is of profound importance because the ionized and unionized forms of a drug exhibit vastly different properties:

  • Solubility: Ionized forms are generally more water-soluble, which can impact formulation and bioavailability.

  • Permeability: The neutral, unionized form is typically more lipid-soluble and can more readily cross biological membranes, such as the intestinal wall and the blood-brain barrier.

  • Target Binding: The charge state of a molecule can dramatically influence its interaction with the target protein, affecting potency and selectivity.

Therefore, the ability to both predict and experimentally determine the pKa of a drug candidate is a cornerstone of rational drug design.

The Basicity of Quinaldine and the Influence of Substituents

Quinaldine, or 2-methylquinoline, is a heterocyclic aromatic compound with a pKa of 5.83.[5] Its basicity arises from the lone pair of electrons on the sp²-hybridized nitrogen atom within the quinoline ring system. The fusion of the benzene ring to the pyridine ring in quinoline delocalizes the electron density, making the nitrogen lone pair less available for protonation compared to a simple aliphatic amine.

The introduction of substituents onto the quinaldine ring can significantly modulate its basicity. Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, thereby increasing its basicity and raising the pKa. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, leading to a decrease in basicity and a lower pKa.

The position of the substituent is also critical. For instance, the pKa of 4-methylquinoline (lepidine) is 5.67, slightly lower than that of quinaldine.[6] This highlights the subtle interplay of electronic and steric effects that govern the basicity of substituted quinolines.

Predicting the pKa of Quinaldine-4-methylamine

Consequently, the pKa of quinaldine-4-methylamine is expected to be higher than that of quinaldine (5.83). A reasonable estimate would place the pKa in the range of 6.5 to 7.5 . This predicted increase in basicity would lead to a greater proportion of the ionized form at physiological pH (7.4), a crucial consideration for its pharmacokinetic and pharmacodynamic properties. Computational methods, such as those based on density functional theory (DFT), can provide more precise in silico predictions of pKa values.[7][8][9]

Quantitative Data Summary

CompoundStructurepKa ValueReference
Quinaldine (2-methylquinoline)5.83[5]
Lepidine (4-methylquinoline)5.67[6]
Quinaldine-4-methylamineEstimated: 6.5 - 7.5N/A

Synthesis of Quinaldine-4-methylamine: A Step-by-Step Approach

The synthesis of quinaldine-4-methylamine can be achieved through a multi-step process, beginning with the appropriate starting materials to construct the quinaldine core, followed by functionalization at the 4-position. A plausible synthetic route involves the preparation of a 4-(chloromethyl)quinaldine intermediate, which can then be converted to the desired primary amine.

Workflow for the Synthesis of Quinaldine-4-methylamine

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-Hydroxy-2-methylquinoline cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Conversion to Amine (Gabriel Synthesis) A Aniline C 4-Hydroxy-2-methylquinoline A->C B Ethyl Acetoacetate B->C D 4-Chloro-2-methylquinoline C->D POCl3 F N-(quinaldin-4-ylmethyl)phthalimide D->F E Potassium Phthalimide E->F G Quinaldine-4-methylamine F->G Hydrazine

Caption: Synthetic workflow for quinaldine-4-methylamine.

Experimental Protocol

Step 1: Synthesis of 4-Hydroxy-2-methylquinoline

This step can be achieved via the Conrad-Limpach synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Reaction: Heat the mixture at 140-150 °C for 2 hours.

  • Cyclization: Cool the reaction mixture and slowly add it to a heated solution of diphenyl ether at 250 °C. Maintain this temperature for 30 minutes.

  • Work-up: Cool the mixture and add petroleum ether to precipitate the product. Filter the solid, wash with petroleum ether, and recrystallize from ethanol to yield 4-hydroxy-2-methylquinoline.

Step 2: Synthesis of 4-Chloro-2-methylquinoline

  • Reaction Setup: In a round-bottom flask, add 4-hydroxy-2-methylquinoline (1.0 eq) and phosphorus oxychloride (POCl₃, 3.0 eq).

  • Reaction: Heat the mixture at 110 °C for 2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. Neutralize with a sodium hydroxide solution until the product precipitates. Filter the solid, wash with water, and recrystallize from ethanol to obtain 4-chloro-2-methylquinoline.[10]

Step 3: Synthesis of Quinaldine-4-methylamine via Gabriel Synthesis [9][11][12][13]

The Gabriel synthesis is a reliable method for converting primary alkyl halides to primary amines, avoiding the over-alkylation often seen with direct amination.[9][11]

  • Formation of the Phthalimide Adduct: In a round-bottom flask, dissolve 4-chloro-2-methylquinoline (1.0 eq) and potassium phthalimide (1.2 eq) in dimethylformamide (DMF).

  • Reaction: Heat the mixture at 80-90 °C for 4-6 hours.

  • Isolation: Cool the reaction mixture and pour it into water to precipitate the N-(quinaldin-4-ylmethyl)phthalimide. Filter and wash the solid with water.

  • Hydrazinolysis: Suspend the N-(quinaldin-4-ylmethyl)phthalimide in ethanol and add hydrazine hydrate (2.0 eq).

  • Reaction: Reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.

  • Work-up: Cool the mixture and acidify with hydrochloric acid. Filter off the phthalhydrazide precipitate. Concentrate the filtrate under reduced pressure. Basify the residue with a sodium hydroxide solution and extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield quinaldine-4-methylamine.

Experimental Determination of pKa Values

Two common and robust methods for the experimental determination of pKa values are potentiometric titration and UV-Vis spectrophotometry.[14][15]

Potentiometric Titration

This method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH.

Experimental Workflow for Potentiometric Titration

Potentiometric_Titration_Workflow A Prepare Analyte Solution (e.g., 0.01 M Quinaldine-4-methylamine) C Titrate with Standard Acid (e.g., 0.1 M HCl) A->C B Calibrate pH Meter B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve D->E F Determine Equivalence Point E->F G Calculate pKa (pH at half-equivalence point) F->G UV_Vis_Workflow A Prepare Buffer Solutions (Range of pH values) C Prepare Samples in Each Buffer A->C B Prepare Stock Solution of Analyte B->C D Measure UV-Vis Spectra C->D E Plot Absorbance vs. pH at a Selected Wavelength D->E F Determine pKa from the Inflection Point of the Sigmoidal Curve E->F

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Detailed Protocol:

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values that span the expected pKa of the analyte.

  • Sample Preparation: Prepare a stock solution of quinaldine-4-methylamine. Add a small, constant amount of the stock solution to a series of volumetric flasks and dilute with the respective buffer solutions to a final concentration.

  • Spectral Measurement: Measure the UV-Vis absorbance spectrum of each solution.

  • Data Analysis: Identify a wavelength where the absorbance changes significantly with pH. Plot the absorbance at this wavelength against the pH of the buffer solutions. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.

Applications in Drug Development: Quinaldine Derivatives as Kinase Inhibitors

The quinaldine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. A particularly promising area of application is in the development of kinase inhibitors for the treatment of cancer. [1][2][3]Kinases are a class of enzymes that play a central role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.

Several quinaldine and quinazoline derivatives have been investigated as inhibitors of key kinases in cancer progression, such as phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR). [2][3][5][11][12][16][17][18][19][20]The basicity of the quinaldine core and its substituents is crucial for their activity, as it often facilitates interactions with key amino acid residues in the ATP-binding pocket of the kinase. The aminomethyl group in quinaldine-4-methylamine can act as a key hydrogen bond donor or acceptor, and its protonation state at physiological pH will directly impact these interactions.

The ability to fine-tune the pKa of the quinaldine scaffold through chemical modification provides a powerful tool for optimizing the potency, selectivity, and pharmacokinetic properties of these kinase inhibitors. For example, a bioisosteric replacement of the aminomethyl group could be explored to modulate basicity and improve properties such as cell permeability and metabolic stability. [16][21]

Conclusion

A thorough understanding and precise determination of the basicity and pKa of quinaldine-4-methylamine are indispensable for its successful development as a drug candidate. This guide has provided a comprehensive overview of the theoretical underpinnings of its basicity, a predictive estimation of its pKa, detailed synthetic and analytical protocols, and a relevant context for its application in the exciting field of kinase inhibitor drug discovery. By applying the principles and methodologies outlined herein, researchers can confidently navigate the challenges of optimizing this promising scaffold and unlock its full therapeutic potential.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

  • Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. [Link]

  • Development of Methods for the Determination of pKa Values. PMC. [Link]

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Methodological & Application

Preparation of (2-Methylquinolin-4-yl)methanamine hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of (2-Methylquinolin-4-yl)methanamine Hydrochloride: A Key Intermediate for Drug Discovery

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of this compound hydrochloride. Quinoline derivatives are pivotal scaffolds in medicinal chemistry, and the title compound serves as a crucial building block for the development of novel therapeutic agents. This application note details a robust and reproducible two-step synthetic protocol, beginning with the reduction of 2-methylquinoline-4-carbonitrile to the corresponding primary amine, followed by its conversion to the stable hydrochloride salt. The causality behind critical experimental choices, detailed safety protocols, and characterization data are provided to ensure scientific integrity and successful replication by researchers in pharmaceutical and chemical development.

Introduction and Scientific Context

The quinoline ring system is a privileged structure in drug discovery, forming the core of numerous pharmaceuticals with diverse biological activities, including antimalarial, anticancer, and antibacterial properties.[1] The functionalization of the quinoline scaffold allows for the fine-tuning of its pharmacological profile. Specifically, the introduction of an aminomethyl group at the 4-position of 2-methylquinoline creates a versatile intermediate, this compound. The primary amine handle allows for a wide range of subsequent chemical modifications, such as amide bond formation, reductive amination, and urea synthesis, enabling the exploration of extensive chemical space for structure-activity relationship (SAR) studies.

This guide focuses on a reliable laboratory-scale synthesis of the hydrochloride salt of this amine. The primary synthetic challenge lies in the selective and high-yield reduction of the nitrile precursor. While catalytic hydrogenation is a viable method, this protocol details the use of Lithium Aluminum Hydride (LAH), a powerful and non-selective reducing agent that is highly effective for converting nitriles to primary amines.[2][3][4] The subsequent conversion to the hydrochloride salt enhances the compound's stability, crystallinity, and ease of handling, which are critical attributes for a chemical building block.

Overall Synthetic Scheme

The preparation is accomplished in two main stages:

  • Reduction of Nitrile: 2-Methylquinoline-4-carbonitrile is reduced to this compound using Lithium Aluminum Hydride (LAH) in an anhydrous ether solvent.

  • Salt Formation: The purified free-base amine is treated with hydrochloric acid to precipitate the desired hydrochloride salt.

Chemical reaction scheme showing the conversion of 2-Methylquinoline-4-carbonitrile to this compound using LiAlH4, followed by reaction with HCl to form the hydrochloride salt.

Mechanistic Considerations: Nitrile Reduction by LiAlH₄

The reduction of a nitrile with Lithium Aluminum Hydride is a nucleophilic addition process. The Al-H bond in the tetrahydroaluminate anion ([AlH₄]⁻) is highly polarized, rendering the hydrogen atom hydridic (H⁻) and strongly nucleophilic.[5]

The mechanism proceeds as follows:

  • First Hydride Addition: A hydride ion attacks the electrophilic carbon atom of the nitrile group, breaking the C≡N pi bond and forming a nitrogen-metal complex.

  • Second Hydride Addition: A second equivalent of hydride attacks the imine-like carbon, leading to a diamidoaluminate complex after the addition of two hydrogen atoms.

  • Hydrolytic Workup: The reaction is carefully quenched with water and a base (e.g., NaOH solution). This hydrolyzes the aluminum-nitrogen bonds, protonating the nitrogen to yield the final primary amine and precipitating aluminum salts (Al(OH)₃), which can be removed by filtration.

G cluster_step1 Step 1: First Hydride Addition cluster_step2 Step 2: Second Hydride Addition cluster_step3 Step 3: Hydrolytic Workup Nitrile R-C≡N (2-Methylquinoline-4-carbonitrile) Intermediate1 [R-CH=N-AlH₃]⁻Li⁺ (Imino-aluminate complex) Nitrile->Intermediate1 H⁻ attack on C LAH1 [AlH₄]⁻Li⁺ LAH2 [AlH₄]⁻Li⁺ Intermediate2 [R-CH₂-N(AlH₃)₂]²⁻(Li⁺)₂ (Diamidoaluminate complex) Intermediate1->Intermediate2 H⁻ attack on C Workup H₂O / OH⁻ Amine R-CH₂-NH₂ (Primary Amine) Intermediate2->Amine Protonation Byproduct Al(OH)₃ (precipitate) Intermediate2->Byproduct

Caption: Mechanism of LAH reduction of a nitrile to a primary amine.

Experimental Protocols

Materials and Reagents
Reagent / MaterialGradeSupplierNotes
2-Methylquinoline-4-carbonitrile≥97%CommercialStarting material.
Lithium Aluminum Hydride (LAH)1.0 M solution in THFCommercialHighly reactive. Handle under inert atmosphere.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%CommercialMust be dry. Use a freshly opened bottle or distill from a suitable drying agent.
Diethyl Ether (Et₂O)AnhydrousCommercialFor extraction and salt formation.
Hydrochloric Acid2.0 M solution in Et₂OCommercialFor salt formation. Alternatively, prepare from acetyl chloride and methanol.
Sodium Sulfate (Na₂SO₄)Anhydrous, granularCommercialFor drying organic extracts.
Deionized WaterN/AIn-houseFor workup procedure.
Sodium Hydroxide (NaOH)Pellets, ≥98%CommercialFor preparing aqueous solution for workup.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Fume Hood: All steps of this synthesis, especially those involving LAH and volatile organic solvents, must be performed in a well-ventilated fume hood.[6][7]

  • Lithium Aluminum Hydride (LAH): LAH is a water-reactive solid that can ignite upon contact with moisture. It reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[8] All glassware must be rigorously flame-dried or oven-dried before use, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Quenching Procedure: The quenching of LAH is highly exothermic. Perform the addition of water and NaOH solution slowly and with efficient cooling in an ice bath to control the reaction rate.

  • Hazardous Substances: Quinoline derivatives may be irritating to the skin, eyes, and respiratory tract.[9] Avoid inhalation of dust and direct contact. Consult the Safety Data Sheet (SDS) for all reagents before use.[6][9][10][11]

Protocol 1: Synthesis of this compound (Free Base)

1. Reaction Setup:

  • Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a bubbler.
  • Under a positive flow of nitrogen, charge the flask with 1.0 M LAH solution in THF (60 mL, 60 mmol, 3.0 eq).
  • Cool the flask to 0 °C using an ice-water bath.

2. Addition of Substrate:

  • Dissolve 2-methylquinoline-4-carbonitrile (3.36 g, 20 mmol, 1.0 eq) in anhydrous THF (40 mL).
  • Transfer this solution to the dropping funnel.
  • Add the nitrile solution dropwise to the stirring LAH suspension over 30-45 minutes, maintaining the internal temperature below 10 °C. A vigorous evolution of gas may be observed initially if the THF is not perfectly anhydrous.

3. Reaction Progression:

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
  • Stir the mixture at room temperature for 4-6 hours.
  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane). The reaction is complete when the starting material spot has been fully consumed.

4. Reaction Workup (Fieser Method):

  • Cool the reaction flask back to 0 °C in an ice-water bath.
  • CAUTION: HIGHLY EXOTHERMIC. Quench the reaction by the slow, dropwise addition of the following, in sequence:
  • Deionized water (2.3 mL)
  • 15% (w/v) aqueous NaOH solution (2.3 mL)
  • Deionized water (6.9 mL)
  • After the additions, a granular white precipitate of aluminum salts should form. Remove the ice bath and stir the resulting slurry vigorously for 30 minutes.

5. Extraction and Purification:

  • Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF (3 x 30 mL) and then ethyl acetate (3 x 30 mL).
  • Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude amine as an oil or solid.
  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of 2% to 10% methanol in dichloromethane) to afford the pure free base.

Protocol 2: Preparation of this compound Hydrochloride

1. Salt Formation:

  • Dissolve the purified this compound (free base) in a minimal amount of anhydrous diethyl ether or isopropanol (approx. 50 mL).
  • While stirring, add a 2.0 M solution of HCl in diethyl ether dropwise until the solution becomes acidic (test with pH paper) and a precipitate is no longer formed. Over-acidification should be avoided.
  • A white or off-white solid should precipitate immediately.

2. Isolation and Drying:

  • Stir the suspension for 30 minutes at room temperature to ensure complete precipitation.
  • Collect the solid product by vacuum filtration.
  • Wash the filter cake with a small amount of cold diethyl ether (2 x 10 mL) to remove any non-salt impurities.
  • Dry the product under vacuum at 40-50 °C for several hours to yield this compound hydrochloride.

Workflow and Data Summary

G Start Start: 2-Methylquinoline-4-carbonitrile Setup 1. Reaction Setup Flame-dried glassware LAH in anhydrous THF under N₂ Cool to 0 °C Start->Setup Addition 2. Substrate Addition Add nitrile solution in THF dropwise Maintain T < 10 °C Setup->Addition React 3. Reaction Stir at RT for 4-6h Monitor by TLC Addition->React Quench 4. Workup (Quench) Cool to 0 °C Slowly add H₂O, NaOH(aq), H₂O React->Quench Filter 5. Filtration Filter through Celite® Wash cake with THF/EtOAc Quench->Filter Concentrate 6. Concentration Rotary evaporation Filter->Concentrate Purify 7. Purification (Optional) Column chromatography Concentrate->Purify FreeBase Intermediate: This compound (Free Base) Purify->FreeBase Dissolve 8. Dissolve Free Base Anhydrous Et₂O or IPA FreeBase->Dissolve Salt 9. Salt Formation Add HCl in Et₂O dropwise Dissolve->Salt Isolate 10. Isolate Product Vacuum filtration Wash with cold Et₂O Salt->Isolate End Final Product: This compound HCl Isolate->End

Caption: Experimental workflow for the synthesis of the target compound.

Table of Reagents and Expected Yield:

CompoundMW ( g/mol )AmountMoles (mmol)Equiv.Expected Yield
2-Methylquinoline-4-carbonitrile168.193.36 g20.01.0N/A
Lithium Aluminum Hydride (1.0 M)37.9560 mL60.03.0N/A
This compound HCl208.69---75-85% (over 2 steps)

Characterization of Final Product

The identity and purity of the final product, this compound hydrochloride, should be confirmed using standard analytical techniques.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals would include a singlet for the methyl group (δ ≈ 2.7 ppm), a singlet or broad multiplet for the methylene protons (δ ≈ 4.5 ppm), aromatic protons in the quinoline region (δ ≈ 7.5-8.5 ppm), and a broad singlet for the ammonium protons (-NH₃⁺) (δ ≈ 8.8-9.2 ppm).

  • Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak corresponding to the mass of the free base [M+H]⁺.

  • Melting Point: A sharp melting point is indicative of high purity.

Troubleshooting

IssuePossible CauseRecommended Solution
Low Yield of Amine Incomplete reaction.Extend the reaction time at room temperature. Ensure the LAH reagent is active and the THF is completely anhydrous.
Loss during workup.Ensure the aluminum salt precipitate is thoroughly washed with solvent during filtration.
Oily Product After Salt Formation Impurities present.Purify the intermediate free base by column chromatography before proceeding with salt formation.
Insufficient drying.Dry the final product under high vacuum for an extended period.
Difficult Filtration of Aluminum Salts Incorrect quenching ratio.The 1:1:3 ratio of H₂O : 15% NaOH : H₂O relative to the mass of LAH is crucial for forming a granular, filterable solid. Adhere strictly to this procedure.

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Leveraging (2-Methylquinolin-4-yl)methanamine as a Bidentate Ligand in the Synthesis of Bioactive Coordination Compounds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline moiety, a fused aromatic heterocycle of a benzene and a pyridine ring, represents what is known in medicinal chemistry as a "privileged structure".[1] This framework is prevalent in a vast array of natural alkaloids and has been incorporated into numerous synthetic pharmaceuticals with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] In the realm of coordination chemistry, the nitrogen atom of the quinoline ring provides an effective ligation site, enabling the formation of stable metal complexes with tunable electronic, catalytic, and photophysical properties.[1][4]

This application note focuses on a specific, highly promising derivative: (2-Methylquinolin-4-yl)methanamine . The strategic placement of a primary amine on a methyl spacer at the 4-position, combined with the inherent quinoline nitrogen at the 1-position, creates a robust bidentate N,N'-donor ligand. This arrangement is ideal for forming stable five-membered chelate rings with transition metal ions, a structural motif often associated with enhanced stability and unique reactivity in coordination compounds.[5] The presence of the methyl group at the 2-position can also influence the steric and electronic properties of the resulting complexes.

This guide provides a comprehensive overview for researchers, detailing the synthesis of the ligand, the formation of a representative metal complex, detailed characterization protocols, and a discussion of the potential applications in drug discovery and catalysis, grounded in the extensive research on related quinoline-based metal complexes.[6][7]

Part 1: Synthesis Protocol for this compound Ligand

The synthesis of this compound is not commonly detailed in commercial catalogs, necessitating a reliable laboratory-scale synthetic route. The protocol described below is a robust, multi-step procedure starting from the readily available 2-methyl-4-hydroxyquinoline (also known as 2-methylquinolin-4-ol). The causality behind this pathway lies in the stepwise conversion of the hydroxyl group into a more reactive intermediate, followed by nucleophilic substitution and reduction.

Conceptual Workflow: Ligand Synthesis

G cluster_0 Ligand Synthesis Workflow A 2-Methyl-4-hydroxyquinoline (Start Material) B 2-Methyl-4-chloroquinoline (Intermediate) A->B  POCl3, Reflux   C 2-Methylquinoline-4-carbonitrile (Intermediate) B->C  NaCN, DMSO, 90°C   D This compound (Final Ligand) C->D  LiAlH4, Anhydrous THF, 0°C to RT  

Caption: Workflow for the synthesis of the target ligand.

Reagents and Materials
Reagent/MaterialGradeSupplierPurpose
2-Methyl-4-hydroxyquinoline[8]ReagentPlus®, ≥99%Sigma-AldrichStarting Material
Phosphorus(V) oxychloride (POCl₃)Reagent Grade, ≥99%Fisher ScientificChlorinating Agent
Sodium Cyanide (NaCN)ACS Reagent, ≥95%MilliporeSigmaNucleophile for Nitrile Formation
Dimethyl sulfoxide (DMSO)Anhydrous, ≥99.9%Acros OrganicsSolvent
Lithium aluminum hydride (LiAlH₄)1.0 M solution in THFSigma-AldrichReducing Agent
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Fisher ScientificSolvent for Reduction
Dichloromethane (DCM)ACS GradeVWR ChemicalsExtraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃) soln.-Lab PreparedQuenching/Neutralization
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeVWR ChemicalsDrying Agent

Safety Precaution: This synthesis involves highly toxic (NaCN) and corrosive (POCl₃) reagents, as well as a highly reactive reducing agent (LiAlH₄). All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Methyl-4-chloroquinoline

  • To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-methyl-4-hydroxyquinoline (5.0 g, 31.4 mmol).

  • In the fume hood, carefully add phosphorus(V) oxychloride (POCl₃, 15 mL, 161 mmol) to the flask. The mixture will become a slurry.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2 hours. The solid will gradually dissolve.

  • After cooling to room temperature, slowly and carefully pour the reaction mixture onto 100 g of crushed ice in a large beaker with vigorous stirring. Caution: This is a highly exothermic reaction.

  • Neutralize the acidic solution by the slow addition of solid sodium carbonate until the pH is ~8.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Purification via column chromatography (silica gel, hexane:ethyl acetate gradient) affords 2-methyl-4-chloroquinoline as a solid.

Step 2: Synthesis of 2-Methylquinoline-4-carbonitrile

  • In a 100 mL round-bottom flask, dissolve 2-methyl-4-chloroquinoline (4.0 g, 22.5 mmol) in anhydrous DMSO (40 mL).

  • Add sodium cyanide (NaCN, 1.65 g, 33.7 mmol). Extreme Caution: NaCN is highly toxic.

  • Heat the mixture to 90 °C and stir for 4 hours. Monitor the reaction progress by TLC.

  • After cooling, pour the reaction mixture into 200 mL of cold water.

  • The product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 2-methylquinoline-4-carbonitrile.

Step 3: Synthesis of this compound

  • Set up a flame-dried 250 mL three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a dropping funnel and a magnetic stir bar.

  • Add lithium aluminum hydride (LiAlH₄, 1.0 M solution in THF, 40 mL, 40 mmol) to the flask and cool to 0 °C in an ice bath.

  • Dissolve 2-methylquinoline-4-carbonitrile (3.0 g, 17.8 mmol) in 50 mL of anhydrous THF and add it to the dropping funnel.

  • Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at 0 °C over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6 hours.

  • Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (1.5 mL), 15% aqueous NaOH (1.5 mL), and then water again (4.5 mL).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite, washing the filter cake with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the final product, this compound, typically as an oil or low-melting solid.

Part 2: Synthesis Protocol for a Representative Metal Complex: [Cu(this compound)₂Cl₂]

Copper(II) complexes are widely studied for their catalytic and biological activities.[9] This protocol details the synthesis of a representative dichlorobis(ligand)copper(II) complex. The choice of a chloride salt provides a coordinating anion, and a 2:1 ligand-to-metal molar ratio is used to satisfy the typical coordination number of copper(II).

Conceptual Workflow: Metal Complex Synthesis

G cluster_1 Complexation Workflow Ligand This compound (Ligand, 2 eq.) Complex [Cu(Ligand)₂Cl₂] (Final Complex) Ligand->Complex Metal Copper(II) Chloride Dihydrate (Metal Salt, 1 eq.) Metal->Complex Solvent Ethanol Solvent->Complex Stir, RT, 4h

Caption: Workflow for the synthesis of the copper(II) complex.

Step-by-Step Experimental Protocol
  • Ligand Solution: In a 50 mL Erlenmeyer flask, dissolve this compound (200 mg, 1.16 mmol) in 15 mL of absolute ethanol with gentle warming if necessary.

  • Metal Salt Solution: In a separate 25 mL beaker, dissolve copper(II) chloride dihydrate (CuCl₂·2H₂O) (99 mg, 0.58 mmol) in 10 mL of absolute ethanol. The solution should be light blue/green.

  • Complexation: While stirring the ligand solution at room temperature, add the metal salt solution dropwise. A color change and/or the formation of a precipitate is typically observed immediately.

  • Reaction: Stir the resulting mixture at room temperature for 4 hours to ensure complete complex formation.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid product sequentially with a small amount of cold ethanol (5 mL) and then diethyl ether (5 mL) to remove any unreacted starting materials and to facilitate drying.

  • Drying: Dry the complex in a vacuum desiccator overnight.

Part 3: Physicochemical Characterization

Validation of the synthesized ligand and its metal complex is paramount. A multi-technique approach is necessary to confirm the identity, purity, and coordination mode.

Expected Analytical Data
TechniqueAnalyteExpected Observations
¹H NMR (400 MHz, CDCl₃)LigandAromatic protons (δ 7.5-8.2 ppm), singlet for the -CH₃ group (δ ~2.7 ppm), singlet for the -CH₂- group (δ ~4.0 ppm), and a broad singlet for the -NH₂ protons (variable, disappears on D₂O exchange).
FT-IR (KBr Pellet, cm⁻¹)LigandN-H stretching vibrations (~3300-3400 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), and quinoline ring C=N and C=C stretching (~1500-1600 cm⁻¹).
FT-IR (KBr Pellet, cm⁻¹)Copper(II) ComplexA noticeable shift (typically to lower wavenumbers) and/or broadening of the N-H stretching bands upon coordination to the metal center.[10][11] Shifts in the quinoline ring vibrations may also be observed, indicating coordination of the quinoline nitrogen.
UV-Vis (Ethanol)Ligand vs. ComplexThe ligand will show intense π→π* transitions in the UV region. Upon complexation, new, weaker bands may appear in the visible region (d-d transitions for the Cu(II) ion) and a shift in the ligand-based transitions (Ligand-to-Metal Charge Transfer, LMCT).[10][11]
ESI-MS Ligand and ComplexLigand: [M+H]⁺ peak at m/z corresponding to C₁₁H₁₃N₂. Complex: Peaks corresponding to fragments of the complex, such as [Cu(Ligand)Cl]⁺ or [Cu(Ligand)₂Cl]⁺, confirming the composition.
Molar Conductivity Complex in DMF or DMSOLow molar conductivity values are expected, indicating that the complex is a non-electrolyte and the chloride ions are coordinated to the metal center, not present as free counter-ions.[11]

Part 4: Applications in Drug Development and Catalysis

The true value of designing new coordination compounds lies in their potential applications. Based on extensive literature on quinoline-based metal complexes, the compounds derived from this compound are poised for exploration in several high-impact areas.

Anticancer and Antimicrobial Agents

The coordination of quinoline derivatives to metal ions has been shown to enhance their biological efficacy.[7] Many quinoline-based metal complexes demonstrate potent anticancer, antibacterial, antifungal, and antiviral activities.[2][6] The proposed mechanism often involves the interaction of the complex with biological macromolecules.

  • Mechanism of Action: The planar quinoline moiety can intercalate between the base pairs of DNA, while the metal center can coordinate to the phosphate backbone or the nucleobases, disrupting DNA replication and transcription processes.[2][6] Furthermore, these complexes can generate reactive oxygen species (ROS) or inhibit key enzymes like topoisomerase, leading to apoptosis in cancer cells or death in microbial pathogens.[3]

Conceptual Diagram: Proposed Biological Interaction

G cluster_0 Proposed Mechanism of Action Complex Metal Complex This compound-Cu(II) DNA DNA Double Helix Intercalation of Planar Quinoline Coordination to Phosphate Backbone Complex:f0->DNA:f1 Intercalation Complex:f0->DNA:f2 Coordination Enzyme Key Enzyme (e.g., Topoisomerase) Active Site Complex:f0->Enzyme:f1 Inhibition Outcome Disruption of Replication & Induction of Apoptosis DNA->Outcome Enzyme->Outcome

Caption: Conceptual model of the metal complex interacting with biological targets.

Catalysis

Transition metal complexes are cornerstones of modern catalysis.[3] Copper complexes, in particular, are known to catalyze a variety of oxidation reactions.[9] For instance, quinoline-copper complexes have demonstrated efficiency in catalyzing the oxidation of catechol to o-quinone, mimicking the activity of the catechol oxidase enzyme.[9] The this compound ligand provides a stable coordination environment that can facilitate redox cycling of the copper center, making its complexes excellent candidates for catalytic oxidation of substrates like phenols, alcohols, and alkanes.

Conclusion

This compound is a highly versatile and accessible bidentate ligand for coordination chemistry. This application note provides robust and detailed protocols for its synthesis and its subsequent complexation with a representative transition metal, Copper(II). The resulting complexes, which can be thoroughly characterized by standard analytical techniques, hold significant potential for further development. The rich history of quinoline scaffolds in medicinal chemistry and catalysis strongly suggests that these new coordination compounds could serve as valuable leads for novel anticancer therapeutics, antimicrobial agents, and efficient oxidation catalysts. Researchers in drug development and materials science are encouraged to explore the vast chemical space that can be accessed using this promising ligand.

References

  • A Comprehensive Review of the Biological Activities of Medicinal Metal Complexes Synthesized From Quinoline Scaffolds. ResearchGate. Available at: [Link]

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. Available at: [Link]

  • A Comprehensive Review of the Biological Activities of Medicinal Metal Complexes Synthesized From Quinoline Scaffolds. R Discovery. Available at: [Link]

  • Versatile applications of transition metal incorporating quinoline Schiff base metal complexes: An overview. CKT College. Available at: [Link]

  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. PMC. Available at: [Link]

  • 8-Hydroxyquinolines chelating properties and medicinal applications. Dove Medical Press. Available at: [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC. Available at: [Link]

  • Catalytic pathway for quinoline synthesis. ResearchGate. Available at: [Link]

  • Synthesis of Quinoline-Based Pt–Sb Complexes with L- or Z-Type Interaction: Ligand-Controlled Redox via Anion Transfer. PMC. Available at: [Link]

  • Quinoline Alkaloids: Structural Chemistry, Natural Origins, and Functional Applications. YouTube. Available at: [Link]

  • N-[(2-methylquinolin-4-yl)methyl]prop-2-yn-1-amine. PubChem. Available at: [Link]

  • One-pot Synthesis of 2-seleno-4-methylquinoline. MDPI. Available at: [Link]

  • Synthesis, Spectral Characterization, and Antimicrobial Properties of Mixed-Ligand and Their Metal (II) Complexes. MDPI. Available at: [Link]

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PMC. Available at: [Link]

  • Characterization and Structural Studies of Metal Complexes of 5-Aminomethyl-[12]aneN4. MDPI. Available at: [Link]

  • 2-Methylquinolin-4-ol. PubChem. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

  • Pharmaceutical Applications of Metal Complexes and Derived Materials. PMC. Available at: [Link]

  • Transition Metal (II) Complexes of (E)-N-(4- methylbenzylidene)-2-((Z) - Biointerface Research in Applied Chemistry. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Metal(ii) complexes synthesized based on quinoline-2,3-dicarboxylate as electrocatalysts for the degradation of methyl orange. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Synthesis, Characterization, and Biological Activity of Mixed Ligand Complexes from 8-Hydroxyquinoline and New Ligand for β-En. Chemical Methodologies. Available at: [Link]

  • Intro to Coordination Chemistry. LibreTexts. Available at: [Link]

  • Metal Complexes of Quinoxaline Derivatives: Review (Part-II). International Science Community Association. Available at: [Link]

  • The Coordination Chemistry of Bio-Relevant Ligands and Their Magnesium Complexes. MDPI. Available at: [Link]

  • Synthesis and Characterization of Metal Complexes with 4-Methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2- yl)benzene Sulphonamide. Journal of Chemical Society of Nigeria. Available at: [Link]

  • Reactions of 2-chloro-4-methylquinolines with sulfur nucleophiles and of 4-methylquinoline-2(1H)-thiones with substituted benzyl chlorides. ResearchGate. Available at: [Link]

  • Vanadium(IV) Complexes with Methyl-Substituted 8-Hydroxyquinolines: Catalytic Potential in the Oxidation of Hydrocarbons and Alcohols with Peroxides and Biological Activity. MDPI. Available at: [Link]

  • CHAPTER 9: COORDINATION CHEMISTRY I: STRUCTURES AND ISOMERS. Pearson Education. Available at: [Link]

  • Synthesis of two platinum(II) complexes with 2-methyl-8-quinolinol derivatives as ligands and study of their antitumor activities. ResearchGate. Available at: [Link]

  • Discovery of 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol derivatives as EGFR and HDAC dual inhibitors. PubMed. Available at: [Link]

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(2-Methylquinolin-4-yl)methanamine derivatives in antimalarial drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (2-Methylquinolin-4-yl)methanamine Derivatives in Antimalarial Drug Discovery

Executive Summary & Rationale

The emergence of multidrug-resistant (MDR) Plasmodium falciparum strains, particularly those resistant to chloroquine (CQ) and artemisinin, necessitates the development of novel pharmacophores.[1] The This compound scaffold represents a critical structural evolution of the classical 4-aminoquinoline class.

Unlike direct N-linked 4-aminoquinolines (like CQ), the methanamine linker (–CH₂–NH–) introduces a methylene bridge that alters the basicity (


) of the side chain and increases conformational flexibility. This modification aims to:
  • Overcome Resistance: Bypass the PfCRT (Chloroquine Resistance Transporter) efflux mechanism by altering the drug's lipophilicity and charge distribution.

  • Enhance Binding: Facilitate novel

    
    -
    
    
    
    stacking interactions with free heme (ferriprotoporphyrin IX) in the parasite's digestive vacuole.
  • Metabolic Stability: The 2-methyl substituent on the quinoline ring blocks potential metabolic oxidation at the

    
    -position, a common clearance pathway for quinolines.
    

This guide details the synthesis, phenotypic screening, and target validation protocols for this promising scaffold.

Mechanism of Action (MoA)

The primary target remains the inhibition of hemozoin formation . During the erythrocytic stage, the parasite degrades hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into insoluble hemozoin crystals. This compound derivatives accumulate in the acidic digestive vacuole (pH ~5.0) via ion trapping, cap the growing hemozoin crystals, and induce parasite death via heme toxicity.

Diagram 1: Mechanism of Action & Drug Trapping

MoA_Pathway cluster_erythrocyte Erythrocyte Cytosol (pH 7.4) cluster_vacuole Digestive Vacuole (pH 5.0) Drug_Uncharged Drug (Uncharged) Permeates Membrane Drug_Charged Drug-H+ (Protonated) Trapped Drug_Uncharged->Drug_Charged Diffusion & Protonation Free_Heme Free Heme (Toxic) Drug_Charged->Free_Heme Binding/Capping Hemoglobin Hemoglobin Hemoglobin->Free_Heme Proteolysis Hemozoin Hemozoin (Inert Crystal) Free_Heme->Hemozoin Biocrystallization Complex Drug-Heme Complex (Cytotoxic) Free_Heme->Complex Interference Complex->Hemozoin Inhibition

Caption: Ion trapping of the methanamine derivative in the digestive vacuole leads to heme capping and inhibition of detoxification.

Protocol 1: Chemical Synthesis

Objective: Synthesize the this compound core from commercially available 4-chloro-2-methylquinoline.

Reagents:

  • 4-Chloro-2-methylquinoline (Starting Material)

  • Zinc Cyanide (

    
    )
    
  • Palladium Tetrakis (

    
    )
    
  • Lithium Aluminum Hydride (

    
    ) or Raney Nickel
    
  • Solvents: DMF, THF (anhydrous)

Step-by-Step Methodology:

  • Cyanation (Formation of 4-cyano-2-methylquinoline):

    • Dissolve 4-chloro-2-methylquinoline (1.0 eq) in anhydrous DMF (0.2 M concentration).

    • Add

      
       (0.6 eq) and 
      
      
      
      (5 mol%).
    • Critical Step: Degas the solution with Argon for 15 minutes to prevent catalyst oxidation.

    • Heat to 100°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Workup: Cool, dilute with water, extract with EtOAc. Wash organic layer with 5%

      
       (to remove Zn salts) and brine. Dry over 
      
      
      
      and concentrate.
    • Purification: Flash chromatography (Silica gel).

  • Reduction (Formation of Methanamine):

    • Suspend

      
       (2.0 eq) in anhydrous THF at 0°C under Argon.
      
    • Add the 4-cyano intermediate (from Step 1) dropwise in THF.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Safety Quench: Cool to 0°C. Add water (

      
       mL), 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL) sequentially (Fieser workup).
    • Filter the precipitate through Celite. Concentrate the filtrate.

    • Product: this compound is obtained as a yellowish oil or solid. Store at -20°C.

Protocol 2: In Vitro Efficacy Screening (SYBR Green I)

Objective: Determine the


 of synthesized derivatives against P. falciparum strains (3D7 - Sensitive; Dd2/K1 - Resistant).

Principle: SYBR Green I intercalates into parasite DNA.[2] Fluorescence intensity is directly proportional to parasitemia.

Materials:

  • P. falciparum cultures (synchronized at ring stage).

  • Lysis Buffer: 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.

  • SYBR Green I (10,000x stock).[3]

Procedure:

  • Preparation: Dilute compounds in DMSO (Max final DMSO < 0.5%). Prepare serial dilutions (e.g., 10 µM to 0.1 nM) in 96-well plates.

  • Seeding: Add 100 µL of synchronized parasite culture (1% parasitemia, 2% hematocrit) to drug wells.

    • Controls: No Drug (100% Growth), Chloroquine (Positive Control), Uninfected RBCs (Background).

  • Incubation: Incubate for 72 hours at 37°C in a hypoxic chamber (

    
    ).
    
  • Development:

    • Prepare Lysis Buffer with SYBR Green I (0.2 µL dye per mL buffer).

    • Add 100 µL of Lysis/Dye mix to each well.

    • Incubate in the dark for 1 hour at RT.

  • Readout: Measure fluorescence (Ex: 485 nm, Em: 535 nm).

  • Analysis: Plot Log[Concentration] vs. Fluorescence. Fit to a non-linear regression (Sigmoidal dose-response) to calculate

    
    .
    

Data Presentation Table:

Compound IDR-Group3D7

(nM)
Dd2

(nM)
Resistance Index (RI)
MQ-Ref -15.2 ± 2.1145.0 ± 10.59.5
Deriv-01 4-F-Benzyl8.4 ± 1.012.1 ± 1.51.4
Deriv-02 3-Cl-Phenyl25.0 ± 3.230.5 ± 2.81.2

Note: RI =


. An RI < 2.0 indicates potential to overcome resistance.

Protocol 3: Target Validation ( -Hematin Inhibition)

Objective: Confirm the drug acts by inhibiting heme crystallization (biomimetic hemozoin formation).

Procedure:

  • Stock Solutions: Dissolve Hemin chloride (bovine) in DMSO (3 mg/mL). Dissolve drugs in DMSO.

  • Reaction:

    • In a 96-well plate, mix:

      • 100 µL 0.5 M Sodium Acetate buffer (pH 5.0).

      • 50 µL Hemin solution.[4]

      • 50 µL Drug solution (various concentrations).

  • Incubation: Incubate at 60°C for 18–24 hours . This promotes

    
    -hematin formation.
    
  • Quantification:

    • Wash the plate with 2.5% SDS (dissolves free heme/drug but not

      
      -hematin).
      
    • Dissolve the remaining pellet (pure

      
      -hematin) in 0.1 M NaOH.
      
    • Read Absorbance at 405 nm .[4][5]

  • Result: Lower absorbance = Higher inhibition of crystallization.

Experimental Workflow Diagram

Diagram 2: Screening Cascade

Workflow cluster_fail Stop Criteria Synth Synthesis (2-Me-Q-4-methanamine) Primary Primary Screen (SYBR Green, 3D7) Synth->Primary Counter Counter Screen (HepG2 Cytotoxicity) Primary->Counter IC50 < 500 nM Stop1 Inactive Primary->Stop1 IC50 > 1 uM Mechanistic Target Validation (Beta-Hematin Assay) Counter->Mechanistic Selectivity Index > 10 Stop2 Toxic Counter->Stop2 SI < 10 Lead Lead Candidate (SI > 100, RI < 2) Mechanistic->Lead Confirmed MoA

Caption: Decision gate workflow for filtering quinoline derivatives from synthesis to lead identification.

References

  • Smilkstein, M., et al. (2004).[2][6] Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening.[7][8] Antimicrobial Agents and Chemotherapy, 48(5), 1803–1806. Link

  • Egan, T. J., et al. (2000). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of Medicinal Chemistry, 43(2), 283–291. Link

  • Ncokazi, K. K., & Egan, T. J. (2005). A colorimetric high-throughput beta-hematin inhibition screening assay for use in the search for antimalarial compounds. Analytical Biochemistry, 338(2), 306–319. Link

  • Vangapandu, S., et al. (2007). Recent advances in antimalarial drug development. Medicinal Research Reviews, 27(1), 65–107. Link

  • WorldWide Antimalarial Resistance Network (WWARN). (2011). In vitro module: INV08 - P. falciparum drug sensitivity assay using SYBR Green I. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of the (2-Methylquinolin-4-yl)methanamine Reduction Step

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of (2-Methylquinolin-4-yl)methanamine. This molecule is a valuable building block in medicinal chemistry and materials science, often serving as a precursor for more complex pharmaceutical agents. The critical step in its synthesis is typically the reduction of a precursor, such as 2-methylquinoline-4-carbaldehyde or 2-methylquinoline-4-carbonitrile. Achieving a high yield in this reduction step is frequently a challenge for researchers, plagued by issues of incomplete conversion, side-product formation, and difficult purification.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. It is designed to provide you, our fellow researchers and drug development professionals, with the expertise and practical insights needed to overcome these challenges, optimize your reaction conditions, and achieve reliable, high-yield results.

Frequently Asked Questions (FAQs)
Q1: What are the most common precursors for synthesizing this compound via reduction?

The two most common and logical precursors are:

  • 2-Methylquinoline-4-carbaldehyde: The reduction of this aldehyde is a direct route to the primary amine via reductive amination or direct reduction of an intermediate imine.

  • 2-Methylquinoline-4-carbonitrile: The reduction of this nitrile group is another robust method to yield the desired primary methanamine.

The choice between these precursors often depends on the availability of starting materials and the overall synthetic strategy.

Q2: Which reducing agents are most effective for this transformation, and what are their primary differences?

The selection of a reducing agent is the most critical factor influencing the reaction's success. The primary candidates are Lithium Aluminum Hydride (LiAlH₄) and Sodium Borohydride (NaBH₄), each with distinct advantages and disadvantages.

  • Lithium Aluminum Hydride (LiAlH₄): This is a very powerful and versatile reducing agent.[1][2][3] It can efficiently reduce both aldehydes and nitriles to the corresponding primary amine.[1][4] However, its high reactivity necessitates strict anhydrous conditions and an inert atmosphere, as it reacts violently with water.[1][5]

  • Sodium Borohydride (NaBH₄): A much milder and more selective reducing agent compared to LiAlH₄.[6] It is excellent for reducing aldehydes but is generally ineffective for reducing nitriles under standard conditions.[7] To reduce a nitrile, NaBH₄ often requires additives like a Lewis acid or a phase-transfer catalyst, or specialized reaction conditions.[8]

  • Catalytic Hydrogenation: While a powerful reduction technique, catalytic hydrogenation (e.g., using H₂ with Pd, Pt, or Ru catalysts) can be too effective, often leading to the non-selective reduction of the quinoline ring itself to a tetrahydroquinoline derivative.[9][10] This method should be approached with caution unless the tetrahydroquinoline is the desired scaffold.

Q3: I'm using LiAlH₄. What are the most critical experimental parameters to control for a high-yield reaction?

When working with LiAlH₄, meticulous attention to detail is paramount.

  • Anhydrous Conditions: LiAlH₄ reacts violently with protic solvents, including water and alcohols.[1][5] All glassware must be flame-dried or oven-dried, and all solvents (typically THF or diethyl ether) must be anhydrous. The reaction must be run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Temperature Control: The addition of the substrate to the LiAlH₄ slurry should be done slowly at a low temperature (e.g., 0 °C) to manage the initial exothermic reaction. Afterward, the reaction may be allowed to warm to room temperature or gently heated to drive it to completion.

  • Stoichiometry: An excess of LiAlH₄ is typically used to ensure complete conversion. A molar ratio of 1.5 to 2.0 equivalents of LiAlH₄ relative to the substrate is a common starting point.

  • Workup Procedure: The quenching of excess LiAlH₄ is highly exothermic and potentially hazardous if done improperly. A carefully controlled sequential addition of water and then a sodium hydroxide solution (a procedure known as the Fieser workup) is a standard and safe method to decompose the excess hydride and precipitate aluminum salts, which can then be easily filtered off.

Q4: How can I monitor the reaction's progress effectively?

Regular monitoring is key to determining the optimal reaction time and preventing the formation of side products.

  • Thin-Layer Chromatography (TLC): This is the most common and rapid method for monitoring the reaction.[11] A suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) should be used to clearly separate the starting material, product, and any potential byproducts. The disappearance of the starting material spot is a primary indicator of reaction completion.

  • High-Performance Liquid Chromatography (HPLC): For more precise, quantitative analysis, HPLC is the preferred method. It can accurately measure the percentage of remaining starting material and the formation of the desired product.[12][13]

Troubleshooting Guide: Low Yield and Impurities
Problem 1: My reaction yield is consistently low or zero.

This is a common issue that can often be traced back to a few key areas.[11][14][15]

  • Possible Cause A: Inactive Reducing Agent

    • Diagnosis: LiAlH₄ is extremely sensitive to moisture. If the container has been opened multiple times or stored improperly, the reagent may be partially or completely deactivated.

    • Solution: Always use a fresh bottle of LiAlH₄ or a reagent from a recently opened container stored under an inert atmosphere. Ensure your solvents are truly anhydrous.

  • Possible Cause B: Incomplete Reaction

    • Diagnosis: TLC analysis shows a significant amount of starting material remaining even after a prolonged reaction time.

    • Solution:

      • Increase Reaction Time: Continue to monitor the reaction by TLC until the starting material is consumed.

      • Increase Temperature: If the reaction is sluggish at room temperature, consider gently refluxing the mixture in THF.

      • Increase Reagent Stoichiometry: Add an additional portion of the reducing agent. This is particularly relevant if there were trace amounts of moisture that consumed some of the initial charge.

  • Possible Cause C: Poor Solubility of Starting Material

    • Diagnosis: The precursor does not fully dissolve in the reaction solvent, leading to a heterogeneous mixture and slow reaction rate.

    • Solution: Switch to a solvent in which the starting material has better solubility, such as THF for LiAlH₄ reductions.[11] Gentle heating can also improve solubility.

  • Possible Cause D: Product Loss During Workup/Extraction

    • Diagnosis: The reaction appears complete by TLC, but the isolated yield is poor.

    • Solution: The product, this compound, is a basic compound. During aqueous workup, ensure the aqueous layer is made sufficiently basic (pH > 10) with NaOH before extraction with an organic solvent (e.g., ethyl acetate, dichloromethane). This ensures the amine is in its free base form and will partition into the organic layer. Multiple extractions (3-4 times) are recommended to maximize recovery.

Problem 2: My final product is contaminated with significant impurities.
  • Possible Cause A: Unreacted Starting Material

    • Diagnosis: The primary impurity has a similar Rf value on TLC to the starting material.

    • Solution: Refer to the solutions for "Incomplete Reaction" above. Purification via column chromatography is typically required to separate the product from the unreacted precursor.

  • Possible Cause B: Over-reduction of the Quinoline Ring

    • Diagnosis: Mass spectrometry or NMR analysis indicates the presence of a tetrahydroquinoline derivative. This is more common when using harsh catalytic hydrogenation conditions.

    • Solution: Avoid catalytic hydrogenation if you want to preserve the aromaticity of the quinoline ring. Stick to hydride-based reducing agents like LiAlH₄ or NaBH₄, which are highly selective for the side-chain functional group over the aromatic system under standard conditions.

  • Possible Cause C: Impurities from Reagents or Side Reactions

    • Diagnosis: The product is contaminated with unknown byproducts.[16][17]

    • Solution: Ensure high-purity starting materials and solvents. Side reactions can sometimes be minimized by running the reaction at a lower temperature. A thorough purification step, such as column chromatography or recrystallization, is essential to isolate the pure product.[18]

Visualization of Experimental & Troubleshooting Workflows

G cluster_0 General Reduction Scheme Precursor 2-Methylquinoline-4-carbaldehyde OR 2-Methylquinoline-4-carbonitrile Product This compound Precursor->Product  Reduction  (e.g., LiAlH₄ in THF)

Caption: General reaction scheme for the synthesis.

G Start Low Yield Observed CheckTLC Check TLC: Is Starting Material (SM) present? Start->CheckTLC YesSM YesSM CheckTLC->YesSM NoSM NoSM CheckTLC->NoSM IncompleteRxn Incomplete Reaction Suspected YesSM->IncompleteRxn Yes CheckReagent Use Fresh/Anhydrous Reducing Agent & Solvent IncompleteRxn->CheckReagent IncreaseTime Increase Reaction Time / Temperature IncompleteRxn->IncreaseTime IncreaseStoich Increase Stoichiometry of Reducing Agent IncompleteRxn->IncreaseStoich WorkupLoss Product Loss During Workup? NoSM->WorkupLoss No CheckpH Ensure Aqueous Layer is Basic (pH>10) Before Extraction WorkupLoss->CheckpH RepeatExtract Perform Multiple Extractions (3-4x) WorkupLoss->RepeatExtract Purify Purify via Column Chromatography CheckReagent->Purify IncreaseTime->Purify IncreaseStoich->Purify CheckpH->Purify RepeatExtract->Purify

Caption: Troubleshooting workflow for low reaction yield.

Comparative Summary of Key Reducing Agents
FeatureLithium Aluminum Hydride (LiAlH₄)Sodium Borohydride (NaBH₄)
Primary Substrate Aldehydes, Nitriles, Esters, Carboxylic Acids[1][2]Aldehydes, Ketones[6]
Relative Power Very StrongMild
Required Conditions Strict anhydrous solvent (THF, Et₂O), inert atmosphere[1]Protic solvents (Methanol, Ethanol) are often suitable
Selectivity Low (reduces many functional groups)High (selective for carbonyls)
Safety Profile Pyrophoric, reacts violently with water[5]Stable in air, reacts slowly with neutral water
Pros for this Synthesis Highly effective for both aldehyde and nitrile precursors.Safer and easier to handle; good for aldehyde precursor.
Cons for this Synthesis Hazardous; requires stringent reaction setup.Ineffective for nitrile precursor without modification.
Experimental Protocols
Protocol 1: Reduction of 2-Methylquinoline-4-carbonitrile using LiAlH₄

Safety Warning: This procedure must be conducted in a certified chemical fume hood. LiAlH₄ is a dangerous reagent that reacts violently with water. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, gloves) is mandatory.

  • Reaction Setup:

    • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

    • Allow the flask to cool to room temperature under a steady stream of dry nitrogen.

    • To the flask, add anhydrous tetrahydrofuran (THF, 100 mL).

    • Carefully and portion-wise, add Lithium Aluminum Hydride (1.9 g, 50 mmol, 2.0 eq.) to the stirred THF at 0 °C (ice bath).

  • Substrate Addition:

    • Dissolve 2-methylquinoline-4-carbonitrile (4.2 g, 25 mmol, 1.0 eq.) in 50 mL of anhydrous THF.

    • Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C over 30 minutes.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

    • Monitor the reaction by TLC (10% Methanol in Dichloromethane) until the starting material is no longer visible. If the reaction is slow, it can be gently heated to reflux for 2-4 hours.

  • Workup (Fieser Method):

    • Cool the reaction mixture back down to 0 °C in an ice bath.

    • Slowly and carefully add 1.9 mL of water dropwise. (Vigorous H₂ evolution will occur).

    • Add 1.9 mL of 15% aqueous NaOH solution dropwise.

    • Add 5.7 mL of water dropwise.

    • Remove the ice bath and stir the resulting white suspension vigorously for 30 minutes.

  • Isolation and Purification:

    • Filter the granular white precipitate (aluminum salts) through a pad of Celite®, washing the solid thoroughly with ethyl acetate (3 x 50 mL).

    • Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.

    • Purify the crude material by silica gel column chromatography, eluting with a gradient of 2-10% methanol in dichloromethane to afford the pure this compound.

References
  • Enhanced quinoline removal by zero-valent iron-coupled novel anaerobic processes: performance and underlying function analysis. (2019). RSC Publishing.
  • Troubleshooting low yield in Friedländer synthesis of quinolines. (n.d.). Benchchem.
  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. (2023). PMC.
  • Rapid Determination of Quinoline and 2-hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. (2011). PubMed.
  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • Amide Activation by Tf2O: Reduction of Amides to Amines by NaBH4 under Mild Conditions. (n.d.). Synlett.
  • REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE. (n.d.). Imperial College London.
  • Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone. (n.d.). Benchchem.
  • Studies on chemical carcinogens. I. Reduction of 4-substituted quinoline N-oxides with sodium borohydride. (1965). PubMed.
  • Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. (2011). Semantic Scholar.
  • Lithium aluminium hydride (LiAlH 4 ) - LAH - Reduction-Mechanism. (n.d.). AdiChemistry.
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry.
  • LAH, Lithium aluminum hydride, Lithium tetrahydridoalumin
  • Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. (n.d.). Dalton Transactions (RSC Publishing).
  • Lithium aluminium hydride. (n.d.). Wikipedia.
  • Common ways to lose product and reduce yield?. (2018). Reddit.
  • CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydride. (2024). YouTube.
  • An efficient catalytic system for the hydrogenation of quinolines. (2007). R Discovery.
  • Catalytic activity of quinoline hydrogenation over various catalysts. (n.d.).
  • (4-Methylquinolin-2-yl)methanamine. (n.d.). EvitaChem.
  • Identification and synthesis of impurities formed during sertindole preparation. (n.d.). Beilstein Journal of Organic Chemistry.
  • Purification of ethoxyquin and its two oxid
  • GENOTOXIC IMPURITIES: AN IMPORTANT REGUL

Sources

Purification of (2-Methylquinolin-4-yl)methanamine free base vs hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-QM-004 Status: Open Subject: Purification Strategy: Free Base vs. Hydrochloride Salt Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Molecule Profile

Welcome to the technical support center. You are working with (2-Methylquinolin-4-yl)methanamine , a heteroaromatic primary amine. Successful purification requires navigating two distinct basic centers: the highly basic primary amine (


) and the less basic quinoline ring nitrogen (

).

This guide provides self-validating protocols for isolating the Free Base (lipophilic, reactive) and converting it to the Hydrochloride Salt (hydrophilic, stable solid).

FeatureFree BaseHydrochloride (HCl) Salt
State Oil or Low-Melting SolidHigh-Melting Crystalline Solid
Solubility DCM, EtOAc, DMSO, MeOHWater, Methanol, DMSO
Stability Prone to oxidation &

absorption
High (Shelf-stable)
Primary Use Synthesis intermediate, alkylationBiological assays, final storage

Module A: Purification of the Free Base

Core Challenge: The free base is prone to "streaking" on silica gel due to interaction with acidic silanol groups and may form carbamates if exposed to air for long periods.

Protocol A1: Acid-Base Extraction (Recommended)

Use this as the primary isolation method to avoid chromatography.

  • Dissolution: Dissolve the crude reaction mixture in 1M HCl (aq) .

    • Why: Both nitrogen centers protonate, pulling the molecule into the aqueous phase. Non-basic impurities (starting materials, neutral side products) remain in the organic phase.

  • Wash: Extract the aqueous acidic layer with Ethyl Acetate (EtOAc) (

    
    ). Discard the organics.
    
  • Basification (Critical Step): Cool the aqueous layer to 0°C. Slowly add 2M NaOH or saturated

    
      until pH > 12.
    
    • Target: You must exceed the

      
       of the primary amine (~9.5) by at least 2 units to ensure it is fully deprotonated (neutral).
      
  • Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (

    
    ).
    
  • Drying: Dry combined organics over

    
     (Sodium Sulfate), filter, and concentrate in vacuo.
    
Protocol A2: Flash Column Chromatography

Use if impurities are also basic and track with the product during extraction.

  • Stationary Phase: Silica Gel (40–63 µm).

  • Mobile Phase: DCM / Methanol (95:5 to 90:10).

  • Modifier (Mandatory): Add 1% Triethylamine (TEA) or 1%

    
      to the mobile phase.
    
    • Mechanism:[1][2][3][4][5][6] The modifier saturates the acidic sites on the silica, allowing your amine to elute as a tight band rather than a streak. Without this, yield loss will be significant.

Workflow Visualization: Extraction Logic

ExtractionWorkflow Start Crude Reaction Mix Acidify Add 1M HCl (pH < 2) Start->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 OrgWaste Organic Phase (Neutral Impurities) PhaseSep1->OrgWaste Discard AqPhase Aqueous Phase (Protonated Product) PhaseSep1->AqPhase Keep Basify Basify with NaOH (pH > 12) AqPhase->Basify Extract Extract with DCM Basify->Extract FinalOrg Organic Phase (Pure Free Base) Extract->FinalOrg Product FinalAq Aqueous Waste Extract->FinalAq Waste

Figure 1: Acid-Base extraction logic to isolate this compound free base from neutral impurities.

Module B: Hydrochloride Salt Formation

Core Challenge: "Oiling Out." Amine salts often separate as a sticky oil rather than crystals if the solvent polarity is incorrect or if water is present.

Protocol B1: Anhydrous Precipitation (The "Anti-Oil" Method)

Best for high-purity, free-flowing powder.

  • Solubilization: Dissolve the Free Base in a minimum amount of anhydrous Diethyl Ether or Dioxane .

    • Note: If the free base is not fully soluble, add small amounts of anhydrous Ethanol (EtOH) until clear.

  • Acid Addition: Dropwise add 4M HCl in Dioxane (commercially available) or bubble dry HCl gas.

    • Observation: A white/off-white precipitate should form immediately.

  • Stoichiometry Control:

    • Target: Mono-HCl vs. Di-HCl.

    • Add 1.05 equivalents for Mono-HCl (protonates the primary amine).

    • Add >2.5 equivalents for Di-HCl (protonates both amine and quinoline). Note: Di-HCl salts are often hygroscopic and may lose HCl upon drying.

  • Isolation: Filter the solid under nitrogen (to prevent moisture absorption) and wash with cold ether.

Troubleshooting: "Help! My salt turned into an oil."

If the product separates as a gummy liquid (oil) instead of a solid:

  • Decant: Pour off the supernatant solvent.

  • Triturate: Add fresh anhydrous Diethyl Ether or Hexane to the oil.

  • Scratch: Use a glass spatula to scratch the side of the flask vigorously while sonicating. This provides nucleation sites.

  • Ripening: Heat the mixture to reflux (boiling) and let it cool very slowly to room temperature.

Workflow Visualization: Crystallization Decision Tree

SaltCrystallization Start Free Base in Solvent AddAcid Add Anhydrous HCl Start->AddAcid Result Observation? AddAcid->Result Solid Precipitate Forms Result->Solid Success Oil Sticky Oil Forms Result->Oil Failure Filter Filter & Wash (Ether) Solid->Filter FixOil 1. Decant Solvent 2. Add Fresh Ether 3. Sonicate/Scratch Oil->FixOil Reheat Heat to Reflux Cool Slowly FixOil->Reheat Reheat->Solid Crystallizes

Figure 2: Troubleshooting logic for amine salt crystallization and mitigating "oiling out" events.

Frequently Asked Questions (FAQ)

Q: Why is my Free Base turning yellow/brown on the shelf? A: Primary amines, especially benzylic-type amines like this (attached to an aromatic ring), are susceptible to air oxidation.

  • Fix: Store the free base under Argon/Nitrogen at -20°C. For long-term storage, always convert to the HCl salt , which is oxidation-resistant.

Q: Can I use water for the crystallization of the HCl salt? A: Generally, no . While the salt is water-soluble, evaporating water often leaves a glass or oil. Water is also difficult to remove completely. Use anhydrous alcohols (MeOH/EtOH) followed by an anti-solvent (Ether/EtOAc).

Q: I see two spots on TLC after making the salt. Did I decompose it? A: Likely not. Silica gel is slightly acidic. When you run an HCl salt on TLC, it often dissociates partially into the free base and the protonated form, appearing as two spots or a streak.

  • Verification: Treat a small aliquot of your salt with aqueous NaOH, extract into DCM, and run TLC. It should show a single spot identical to the free base standard.

Q: Which salt form is better for biological assays? A: The Hydrochloride (HCl) salt. It is water-soluble, allowing you to prepare stock solutions in PBS or water. The free base would require DMSO, which can be cytotoxic at high concentrations.

References

  • Amine Purification Principles: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Quinoline Chemistry: Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023).[7] National Institutes of Health (NIH).

  • Salt Selection:Handbook of Pharmaceutical Salts: Properties, Selection, and Use. (2011). Wiley-VCH.
  • General Acid-Base Extraction: Isolation (Recovery) of Amines. University of Alberta, Department of Chemistry.

Sources

Technical Support Center: Storage and Handling of (2-Methylquinolin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for (2-Methylquinolin-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. As a compound featuring both a quinoline core and a primary aromatic amine moiety, it is susceptible to oxidative degradation, which can compromise experimental outcomes. This document provides in-depth, field-proven insights and protocols to mitigate these risks.

Section 1: Understanding the Challenge: The Oxidation of this compound

Q1: Why is this compound so susceptible to oxidation?

A1: The chemical structure of this compound contains two key features that make it prone to oxidation: the primary aminomethyl group and the electron-rich quinoline ring system.

  • Aromatic Amine Reactivity: Primary aromatic amines are well-documented to be sensitive to air and light.[1] The lone pair of electrons on the nitrogen atom is readily available for reaction with atmospheric oxygen. This can initiate a cascade of degradation reactions, leading to the formation of colored impurities, including imines, and potentially N-oxides or products from dealkylation.[2] Aromatic amines are known to be highly reactive and can form compounds that are sensitive to their environment.[3]

  • Quinoline Ring System: The quinoline ring itself, while a stable aromatic system, is not inert. Under oxidative conditions, particularly in the presence of light or trace metal catalysts, it can undergo hydroxylation to form quinolinone-type structures.[4][5] The degradation of the quinoline core often involves initial oxidation to an oxo-derivative, which can then be further transformed.[6]

This dual susceptibility means that without proper handling and storage, the purity of the compound can be compromised, leading to inconsistent results in downstream applications.

Q2: What are the common visual signs of degradation during storage?

A2: The most common and immediate sign of oxidation is a change in color. Pure this compound should be a white to off-white solid or a colorless solution. Upon exposure to air and/or light, you may observe the following:

  • Yellowing: The initial stage of oxidation often manifests as a pale yellow tint.

  • Browning: As degradation progresses, the color can deepen to yellow-brown or even dark brown.[7]

  • Precipitation: In solution, the formation of insoluble polymeric byproducts may be observed as a precipitate.

Any deviation from the expected appearance should be treated as a potential indicator of compromised purity and warrants analytical verification.

Oxidation_Pathways Potential Oxidation Pathways parent This compound (Parent Compound) amine_ox Oxidation at Amine Group parent->amine_ox Primary Pathway ring_ox Oxidation at Quinoline Ring parent->ring_ox Secondary Pathway ros Atmospheric O₂ Light, Trace Metals ros->parent Initiates Degradation imine Imine Formation & Coupling Products amine_ox->imine aldehyde Aldehyde via Deamination amine_ox->aldehyde hydroxylated Hydroxylated Quinoline Derivatives ring_ox->hydroxylated polymeric Colored Polymeric Byproducts imine->polymeric aldehyde->polymeric hydroxylated->polymeric

Caption: Potential oxidative degradation pathways for the compound.

Section 2: Best Practices for Long-Term Storage

Q3: What are the ideal storage conditions to ensure the long-term stability of this compound?

A3: To prevent oxidative degradation, a multi-faceted approach is required. The goal is to eliminate the factors that initiate and accelerate these unwanted reactions: oxygen, light, and heat.

Table 1: Recommended Storage Conditions

Parameter Recommendation Rationale
Atmosphere Inert Gas (Nitrogen or Argon) Displaces atmospheric oxygen, which is the primary oxidizing agent.[8][9] Nitrogen is typically preferred due to its cost-effectiveness and availability.[10]
Temperature -20°C (Long-term) or 2-8°C (Short-term) Reduces the kinetic rate of degradation reactions.[11] Studies on other aromatic amines show significant instability at room temperature (~20°C) but excellent stability at -20°C or -70°C.[1][12]
Light Protect from Light Use amber glass vials or opaque containers to prevent photo-oxidation, as light can catalyze the formation of free radicals.[13]
Container Tightly Sealed Glass Vials with PTFE-lined Caps Glass is an inert material that prevents leaching.[11] A tight seal with a chemically resistant liner is crucial to maintain the inert atmosphere and prevent moisture ingress.[14]

| Form | Solid (preferred) | Storing the compound as a dry solid minimizes mobility and reactivity compared to storage in solution. If solution is necessary, use a de-gassed, anhydrous aprotic solvent. |

Q4: How do I properly prepare a sample for storage under an inert atmosphere?

A4: The technique of replacing the atmosphere in a container with an inert gas is known as "blanketing" or "padding".[10][15] This is the most critical step for protecting air-sensitive compounds.

Storage_Workflow Workflow for Inert Atmosphere Storage start Start: Prepare Sample for Storage step1 1. Select appropriate container (Amber glass vial with PTFE-lined cap) start->step1 step2 2. Transfer solid compound into vial step1->step2 step3 3. Insert a needle connected to inert gas (e.g., Nitrogen) and a vent needle step2->step3 step4 4. Gently flush vial headspace for 1-2 minutes to displace air step3->step4 step5 5. Remove vent needle, then gas needle step4->step5 step6 6. Immediately seal cap tightly step5->step6 step7 7. Wrap cap-vial interface with Parafilm® for extra security step6->step7 end 8. Store at recommended temperature (-20°C) in the dark step7->end

Caption: Step-by-step workflow for proper sample storage.

Experimental Protocol: Inert Gas Blanketing for Solid Samples

This protocol describes a standard benchtop procedure using a Schlenk line or a simple needle setup.[16][17]

  • Preparation:

    • Ensure all glassware is clean and thoroughly dried (oven-drying at 120°C for at least 4 hours is recommended).

    • Have your pre-weighed solid sample, an appropriately sized amber glass vial, a PTFE-lined cap, and a source of dry nitrogen or argon gas ready.

  • Sample Transfer:

    • Quickly transfer the solid this compound into the vial. Minimize the time the compound is exposed to the open atmosphere.

  • Inerting (The "Purge and Fill" Cycle):

    • Puncture the vial's septum (if using a crimp-top vial) or place the cap on loosely.

    • Insert a long needle connected to the inert gas supply, ensuring its tip is near the bottom of the vial.

    • Insert a second, shorter "vent" needle that does not extend far into the headspace.

    • Initiate a gentle flow of inert gas. The goal is to displace the heavier air with the lighter inert gas, which then exits through the vent needle. A flow rate of ~100-200 mL/min is typical.

    • Flush the vial for 1-2 minutes.

  • Sealing:

    • While the inert gas is still flowing, remove the vent needle first.

    • Then, remove the gas inlet needle.

    • Immediately and tightly screw on or crimp the cap.

  • Final Steps:

    • For added protection, wrap the cap-vial junction with Parafilm®.

    • Label the vial clearly with the compound name, date, and storage conditions.

    • Place the sealed vial in a freezer (-20°C) away from light sources.

Section 3: Troubleshooting Guide

Q5: My solid sample has turned yellow/brown. What happened and is it still usable?

A5: A color change is a definitive sign of chemical degradation, most likely due to oxidation from improper storage (exposure to air/light). The usability of the material depends entirely on the requirements of your experiment.

  • For non-critical applications: The material might still be functional if the impurity level is low and does not interfere with the desired reaction.

  • For sensitive applications (e.g., drug development, quantitative assays): The material should not be used without purification. The presence of impurities can lead to unpredictable side reactions, inaccurate biological data, and failed experiments.

Recommendation: Always re-analyze the purity of a discolored sample via HPLC or LC-MS before use. If impurities are detected, purification (e.g., recrystallization or column chromatography) is necessary.

Q6: I see new peaks in my HPLC/LC-MS analysis. How can I confirm they are oxidation products?

A6: Identifying unknown peaks requires a systematic analytical approach.

  • Mass Spectrometry (MS) is Key: Couple your HPLC to a mass spectrometer (LC-MS).[2] Oxidation typically involves the addition of oxygen atoms. Look for new peaks with masses corresponding to:

    • M+16: Suggests the addition of one oxygen atom (hydroxylation).

    • M+32: Suggests the addition of two oxygen atoms.

    • M-2 or M-4: Could indicate the formation of an imine or other double bonds through dehydrogenation.

    • Dimerization: Look for masses around 2M, which could indicate coupling reactions.

  • Forced Degradation Study: Intentionally expose a small amount of pure starting material to harsh oxidative conditions (e.g., dissolve in a solvent and expose to air and light for 24 hours, or treat with a mild oxidant like 3% H₂O₂). Analyze this "forced degradation" sample. If the new peaks in your stored sample match the retention times and mass spectra of the peaks generated in the forced degradation study, it strongly confirms they are oxidation products.

Q7: I followed the storage protocol, but my compound still degraded. What could have gone wrong?

A7: If degradation occurs despite following the protocol, it points to a subtle flaw in the process or materials. Consider this troubleshooting checklist:

  • Seal Integrity: Was the vial cap truly airtight? Old septa or poorly fitting caps can allow slow leaks over time.

  • Inert Gas Purity: Is your nitrogen or argon source high-purity and dry? A contaminated gas source will introduce oxygen and moisture.

  • Repeated Access: Was the sample vial opened and closed multiple times? Each time the vial is opened, there is a chance for atmospheric contamination. It is best practice to aliquot the compound into smaller, single-use vials for long-term storage.[13]

  • Solvent Purity (if in solution): Was the solvent anhydrous and degassed before use? Solvents can contain significant amounts of dissolved oxygen.

  • Temperature Fluctuations: Was the sample stored in a frost-free freezer? The freeze-thaw cycles in these units can accelerate degradation. A manual-defrost freezer provides a more stable temperature environment.

Section 4: Analytical Protocols for Quality Control

Q8: How can I routinely assess the purity of my stored this compound?

A8: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the standard method for routine purity assessment.[2] It allows for the separation and quantification of the parent compound from potential non-volatile impurities.

Experimental Protocol: Purity Analysis by HPLC-UV

This is a general-purpose method. Optimization may be required based on your specific equipment and impurity profile.

  • Sample Preparation:

    • Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., Acetonitrile or Methanol).

    • Dilute this stock solution to a working concentration of ~50-100 µg/mL using the mobile phase as the diluent.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm and 280 nm.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area (% Area).

    • A pure sample should exhibit a single major peak with >98% area. The presence of significant secondary peaks indicates impurity.

Section 5: Frequently Asked Questions (FAQs)

Q9: Can I use an antioxidant to prevent oxidation?

A9: While aromatic amine antioxidants are used in materials science to stabilize polymers, adding an antioxidant to a pure chemical intermediate is generally not recommended.[18][19] It introduces a new substance that could interfere with downstream reactions and complicates purification. The preferred method is to prevent oxidation by excluding oxygen, rather than trying to inhibit it chemically.

Q10: What type of container is best for storage?

A10: Type I borosilicate amber glass vials with PTFE-lined screw caps are the industry standard.[11] Avoid plastic containers, as plasticizers can leach into the sample, and they are more permeable to gases than glass.

Q11: How does pH affect the stability of the compound in solution?

A11: The primary amine group is basic. Protonating it by preparing a solution under acidic conditions (e.g., pH 3-5) can increase its stability against oxidation. The protonated form (ammonium salt) has a less reactive lone pair of electrons. However, this is only suitable if the salt form is compatible with your intended application. For neutral organic reactions, storing the free base as a solid is the best approach.

References

  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline - ResearchGate. Available at: [Link]

  • Packaging, Inerting and Blanketing - Air Products. Available at: [Link]

  • Possible degradation pathway of quinoline. Reprinted with permission from reference Zhu et al. (2017b) - ResearchGate. Available at: [Link]

  • Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1 - PubMed. Available at: [Link]

  • The Process of Inert Gas Blanketing - Cambridge Sensotec. Available at: [Link]

  • Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. Available at: [Link]

  • Tank Blanketing: A Look Into Nitrogen Blankets - Poly Processing. Available at: [Link]

  • Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. Available at: [Link]

  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC. Available at: [Link]

  • Degradation of quinoline by a soil bacterium - PubMed. Available at: [Link]

  • Protective activity of aromatic amines and imines against oxidative nerve cell death. Available at: [Link]

  • Nitrogen Blanketing & Padding for Tanks, Transformers, More | GENERON. Available at: [Link]

  • 8 Nitrogen Blanketing of Storage Tanks - YouTube. Available at: [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety - diplomata comercial. Available at: [Link]

  • Aromatic Amines Antioxidants - Performance Additives. Available at: [Link]

  • (PDF) Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines - ResearchGate. Available at: [Link]

  • Analytical methods used to quantify amine oxidation. - ResearchGate. Available at: [Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine - PMC. Available at: [Link]

  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions - ResearchGate. Available at: [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC. Available at: [Link]

  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies - MDPI. Available at: [Link]

  • Aromatic Amines Hazcard Overview | PDF - Scribd. Available at: [Link]

  • Storage of air and temperature sensitive reagents [closed] - Chemistry Stack Exchange. Available at: [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Available at: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. Available at: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. Available at: [Link]

  • Quinoline - Wikipedia. Available at: [Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine - MDPI. Available at: [Link]

  • Air-Sensitive Chemistry: Practical and Safety Considerations - Fisher Scientific. Available at: [Link]

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Technical Support Center: Purification of (2-Methylquinolin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of unreacted 2-methylquinoline-4-carbonitrile from (2-methylquinolin-4-yl)methanamine synthesis. Ticket ID: CHEM-PUR-402 Status: Open Support Tier: Senior Application Scientist Level

Executive Summary

The reduction of 2-methylquinoline-4-carbonitrile to This compound (often via Hydrogenation/Raney Ni or LAH) frequently results in incomplete conversion. The persistence of the nitrile starting material is a common impurity profile because both the product and the reactant share the basic quinoline core, making standard "acid wash" workups ineffective if not pH-tuned precisely.

This guide provides three tiers of purification protocols, ranked by scalability and efficacy. Tier 1 (pH-Switch Extraction) is the recommended starting point for >1g scales.

Tier 1: The "pH-Switch" Extraction (Recommended)

Theory: Separation relies on the significant


 between the primary aliphatic amine of the product and the electron-deficient quinoline ring of the nitrile.
  • Product (Amine): Contains a primary aliphatic amine side chain (

    
    ) and a quinoline ring (
    
    
    
    ).
  • Impurity (Nitrile): Contains only the quinoline ring. The electron-withdrawing nitrile group at position 4 significantly lowers the ring nitrogen basicity (

    
    ).
    

The Strategy: By buffering the aqueous phase to pH 5.5 – 6.0 , the product remains diprotonated (or monoprotonated at the side chain) and water-soluble. The nitrile impurity, however, is largely deprotonated (neutral) at this pH and will partition into the organic phase.

Protocol Steps
  • Dissolution: Dissolve the crude reaction mixture in 1M HCl (approx. 10 mL/g). Check that pH is < 2.

  • Initial Wash: Wash the acidic solution with Dichloromethane (DCM) (

    
     vol). Discard organic layer (removes non-basic tars).
    
  • The "Switch" (Critical Step):

    • Cool the aqueous layer to 0–5°C.

    • Slowly adjust pH to 5.5 – 6.0 using saturated aqueous

      
       or 2M NaOH. Do not overshoot. 
      
    • Monitor: Use a calibrated pH meter. pH paper is often unreliable here due to organic emulsions.

  • Selective Extraction:

    • Extract the aqueous phase with DCM (

      
       vol).
      
    • Action: The Nitrile Impurity moves to the DCM layer. The Product stays in the Aqueous layer.

    • QC Check: TLC the organic layer (EtOAc/Hexane) to confirm nitrile removal.

  • Product Recovery:

    • Basify the aqueous phase to pH > 12 using 5M NaOH.

    • Extract with DCM or CHCl

      
      /IPA (3:1)  if solubility is an issue.
      
    • Dry (Na

      
      SO
      
      
      
      ), filter, and concentrate to obtain the purified amine.
Visual Workflow (Tier 1)

pH_Switch_Extraction Start Crude Mixture (Amine + Nitrile) Acidify Dissolve in 1M HCl (pH < 2) Start->Acidify Wash1 Wash with DCM Acidify->Wash1 PH_Adjust Adjust Aqueous pH to 5.5 - 6.0 (CRITICAL STEP) Wash1->PH_Adjust Aqueous Layer Extract_Nitrile Extract with DCM PH_Adjust->Extract_Nitrile Org_Phase_Nitrile Organic Phase: Contains Nitrile Impurity (Discard or Recycle) Extract_Nitrile->Org_Phase_Nitrile Aq_Phase_Product Aqueous Phase: Contains Product (Cationic) Extract_Nitrile->Aq_Phase_Product Basify Basify Aqueous to pH > 12 (NaOH) Aq_Phase_Product->Basify Final_Extract Extract with DCM/IPA Basify->Final_Extract Final_Product Pure Product This compound Final_Extract->Final_Product

Caption: Flowchart demonstrating the pH-selective partitioning of the nitrile impurity vs. the amine product.

Tier 2: Chromatographic Purification

If the extraction does not yield sufficient purity (>98%), or if an emulsion prevents clean separation, use Flash Column Chromatography.

The Challenge: Primary amines interact strongly with the acidic silanol groups on silica gel, causing "streaking" (tailing) and co-elution with impurities.

The Solution: You must deactive the silica or use a basic mobile phase modifier.

ParameterRecommendationNotes
Stationary Phase Amine-functionalized Silica (NH-Silica)Ideal. No modifiers needed.
Alternative Phase Standard Silica (Pre-treated)Slurry silica in eluent + 1% TEA before packing.
Mobile Phase A Dichloromethane (DCM)
Mobile Phase B Methanol (MeOH) containing 7N NH

Buy 7N NH

in MeOH or add 1% NH

OH manually.
Gradient 0%

10% B
Nitrile elutes early (solvent front). Amine elutes later.
Detection UV 254 nmQuinoline core is strongly UV active.

Troubleshooting Tip: If the amine sticks to the column despite modifiers, switch to a DCM : MeOH : Triethylamine (90:9:1) isocratic system.

Tier 3: Chemical Scavenging (Polishing)

Use this only for removing trace (<5%) nitrile levels when yield is critical and extraction is difficult.

Method: Resin Capture (Reverse Logic) Since the product is a primary amine and the impurity is a nitrile, it is easier to "catch" the product and wash away the impurity.

  • Resin: Use a Sulfonic Acid (SCX-2) cation exchange cartridge or bulk resin.

  • Loading: Dissolve crude in MeOH/DCM (1:1). Load onto the SCX resin.

  • Washing: Flush resin with Methanol .

    • Result: The neutral nitrile washes through. The basic amine binds to the sulfonic acid.

  • Elution: Release the product using 2M NH

    
     in Methanol .
    
  • Concentrate: Evaporate solvent to yield pure amine.

FAQs & Troubleshooting

Q: I tried the pH extraction, but I formed a terrible emulsion. What now? A: Quinolines are surfactants.

  • Filter the emulsion through a pad of Celite.

  • Add brine (saturated NaCl) to the aqueous layer to increase ionic strength.

  • Use Chloroform (

    
    )  instead of DCM; the higher density helps phase separation.
    

Q: My product yield is low after extraction. Where did it go? A: Check the pH of your "discarded" organic layer from Step 4. If the pH was > 6.5, you likely extracted your product along with the nitrile.

  • Fix: Back-extract the organic waste with pH 5 buffer to recover the amine.

Q: Can I just use HCl gas to precipitate the salt? A: Yes, but nitriles can sometimes co-precipitate or get trapped in the crystal lattice.

  • Protocol: Dissolve crude in dry Ethanol/Ether. Add 4M HCl in Dioxane dropwise. Filter the solid.

  • Warning: If the nitrile content is high (>10%), this method is inefficient. Use Tier 1 extraction first.

References

  • Separation of Amines and Nitriles: Principles: Primary aliphatic amines ( ) vs. Aromatic Nitriles/Quinolines ( ). Source: Lawrence, S. A. (2004). Amines: Synthesis, Properties and Applications. Cambridge University Press. Context: General acid-base extraction logic for separating amines from neutral/less basic organic precursors.
  • Chromatography of Amines

    • Technique: Use of Ammonium Hydroxide/Triethylamine modifiers to suppress silanol interactions.
    • Source: Biotage. (2023).[1][2] Strategies for Flash Chromatography of Amines.

  • Reduction of Nitriles (Context)

    • Reaction: Hydrogen
    • Source: Organic Chemistry Portal. Reduction of Nitriles to Amines.

  • pKa Data Verification

    • Data: Quinoline ( 4.9); Benzylamine ( 9.3).
    • Source: Evans, D. A. (Harvard University). pKa Table.

Sources

Stability of (2-Methylquinolin-4-yl)methanamine in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Stability and Experimental Integrity in Cell Culture Applications

Welcome to the technical support resource for (2-Methylquinolin-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling and stability of this compound in cell culture media. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?

This compound is a quinoline-based organic compound. Its structure consists of a quinoline bicyclic system, which is a fusion of a benzene ring and a pyridine ring. This core is substituted with a methyl group at position 2 and a methanamine (-CH₂NH₂) group at position 4.

The primary amine of the methanamine group and the nitrogen within the quinoline ring are key sites for potential chemical interactions and degradation. The aromatic system itself can be susceptible to oxidative processes. Understanding these structural liabilities is the first step in predicting and troubleshooting stability issues.[1][2]

Q2: Why is assessing the stability of this compound in cell culture media so critical for my experiments?

The assumption that a small molecule remains at its initial concentration throughout an experiment is a common, yet critical, oversight. The complex, aqueous, and biologically active environment of cell culture media can lead to significant compound degradation.[3][4]

  • Underestimation of Potency: If the compound degrades over the course of the assay (e.g., 24-72 hours), the effective concentration is much lower than the nominal concentration, making the compound appear less potent (i.e., having a higher IC₅₀) than it actually is.

  • Poor Reproducibility: Variability in experimental conditions (e.g., incubation time, media batch) can lead to different rates of degradation, causing poor reproducibility of results between experiments and laboratories.[5]

Q3: What are the primary components in cell culture media that can degrade this compound?

Cell culture medium is a complex mixture where multiple components can compromise the stability of a test compound.[6][7][8] Key factors include:

  • pH and Buffering System: Most media are buffered with sodium bicarbonate to a physiological pH of ~7.2-7.4.[7][8] However, cellular metabolism can cause pH shifts. Changes in pH can alter the ionization state of the compound and catalyze hydrolytic or other degradation reactions.[9]

  • Reactive Oxygen Species (ROS): Cell culture media, particularly when exposed to ambient light and oxygen, can generate ROS.[10] Components like riboflavin and tryptophan in the media can act as photosensitizers. These ROS can oxidize susceptible functional groups, such as the primary amine and the quinoline ring system.

  • Enzymatic Activity (Serum): If you are using a medium supplemented with Fetal Bovine Serum (FBS) or other animal sera, you are introducing a host of active enzymes (e.g., esterases, oxidases) that can metabolize your compound.[11][12]

  • Direct Reaction with Media Components: The primary amine on this compound is nucleophilic and could potentially react with carbonyl-containing molecules in the media, such as pyruvate or certain sugars, though this is often a slower process under physiological conditions.

Q4: What are the likely chemical degradation pathways for this compound in media?

Based on the structure, two primary degradation pathways are plausible: oxidation of the methanamine side chain and modification of the quinoline core. Microbial degradation pathways, while extensively studied for environmental quinoline, provide insight into potential oxidative transformations.[13][14][15][16][17]

  • Oxidation of the Methanamine Group: The primary amine can be oxidized to form an imine, which could subsequently hydrolyze to an aldehyde.

  • Hydroxylation of the Quinoline Ring: The quinoline ring system can be hydroxylated, often catalyzed by enzymatic activity or ROS, to form various hydroxyquinoline derivatives.[15][16] This is a common metabolic pathway for quinoline-based compounds.

Degradation Pathway cluster_0 Potential Degradation of this compound Compound This compound OxidizedSideChain Oxidation to Imine/Aldehyde (Side Chain) Compound->OxidizedSideChain ROS / Enzymes HydroxylatedRing Hydroxylation of Quinoline Ring Compound->HydroxylatedRing ROS / Enzymes

Caption: Potential degradation pathways for this compound in media.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The core principle of effective troubleshooting is to change only one variable at a time to isolate the cause of the problem.[18]

Issue 1: My experimental results are inconsistent, or the compound's potency is lower than expected.
  • Potential Cause: Compound Degradation. This is the most likely culprit when bioactivity appears to decrease over the duration of a multi-day experiment. The nominal concentration added at the start is not the effective concentration seen by the cells hours or days later.

  • Solutions & Investigation Steps:

    • Time-Course Experiment: If your endpoint assay allows, measure the biological effect at several early time points (e.g., 4, 8, 12 hours) in addition to your standard endpoint (e.g., 24, 48 hours). A diminishing effect over time suggests instability.

    • Prepare Fresh Solutions: Always use freshly prepared stock solutions and dilutions. Avoid using solutions that have been stored for extended periods unless their stability under those storage conditions has been validated.[12]

    • Minimize Incubation Time: Redesign your experiment to use the shortest possible incubation time that still yields a robust biological signal.

    • Empirical Stability Test: Directly measure the compound's concentration in your cell culture medium over time using an analytical method like HPLC. See the detailed protocol below.

Issue 2: I observe a color change or precipitation after adding the compound to my media.
  • Potential Cause 1: Solubility Issues. The compound may be crashing out of solution. While it might dissolve in your initial stock solvent (e.g., DMSO), the final concentration in the aqueous media may exceed its solubility limit.[5][12]

  • Solutions & Investigation Steps:

    • Check Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the culture medium is low, typically well below 0.5%, to minimize both solvent toxicity and its effect on solubility.[12]

    • Improve Dispersal Technique: Add the compound stock solution to pre-warmed (37°C) media dropwise while gently swirling. This avoids "solvent shock" where the compound precipitates upon rapid dilution.[12]

    • Perform a Solubility Test: Prepare a series of dilutions of your compound in cell-free media. Incubate for 1-2 hours at 37°C and then inspect for precipitation visually under a microscope. This will define the practical upper concentration limit for your experiments.

  • Potential Cause 2: Degradation Product Formation. A color change, often a yellowing or browning of the media, can indicate the formation of conjugated degradation products. Quinaldine (2-methylquinoline), a related parent compound, is known to darken upon exposure to air.[19]

  • Solutions & Investigation Steps:

    • Analyze the Media: Use HPLC-UV to analyze the media. The appearance of new peaks in the chromatogram, especially those with different UV spectra, confirms the formation of new chemical entities.

    • Protect from Light: Store stock solutions in amber vials and minimize the exposure of your experimental plates to ambient light, as some degradation pathways are light-dependent.[9]

Protocol: Assessing Compound Stability in Cell Culture Media

This protocol provides a robust, self-validating system to empirically determine the stability of this compound in your specific experimental conditions. The primary analytical technique is High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[20][21]

Stability Workflow cluster_workflow Experimental Workflow for Stability Assessment Prep 1. Prepare Stock (e.g., 10 mM in DMSO) Spike 2. Spike into Media (Cell-Free, 37°C) Prep->Spike Incubate 3. Incubate (37°C, 5% CO₂) Spike->Incubate Sample 4. Sample at Timepoints (0, 2, 4, 8, 24, 48h) Incubate->Sample Quench 5. Quench & Extract (e.g., Add cold Acetonitrile) Sample->Quench Analyze 6. Analyze by HPLC (Quantify Peak Area) Quench->Analyze Calculate 7. Calculate % Remaining (vs. T=0) Analyze->Calculate

Caption: Workflow for quantifying compound stability in cell culture media.

Methodology
  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Warm your chosen cell culture medium (e.g., DMEM + 10% FBS) to 37°C in a sterile flask.

  • Initiation of Experiment (T=0):

    • Spike the pre-warmed, cell-free medium with the compound stock solution to achieve a final concentration relevant to your experiments (e.g., 10 µM). Ensure the final DMSO concentration is ≤ 0.1%.

    • Immediately remove the first sample (this is your T=0 reference). Transfer 500 µL of the medium to a clean microcentrifuge tube.

  • Incubation and Sampling:

    • Place the flask containing the remaining medium in a standard cell culture incubator (37°C, 5% CO₂).

    • Remove subsequent 500 µL samples at predetermined time points (e.g., 2, 4, 8, 24, and 48 hours).

  • Sample Processing:

    • To each 500 µL sample, add 1 mL of ice-cold acetonitrile containing an appropriate internal standard (if available). The acetonitrile will precipitate the proteins from the serum.[22]

    • Vortex vigorously for 30 seconds.

    • Centrifuge at >12,000 x g for 10 minutes to pellet the precipitated protein.

    • Carefully transfer the supernatant to a clean HPLC vial for analysis. Store samples at -20°C if not analyzed immediately.

  • HPLC Analysis:

    • Instrument: HPLC system with UV or MS detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to an appropriate wavelength for the quinoline chromophore (e.g., ~230 nm or ~315 nm, to be determined empirically) or MS detector.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Calculate the percentage of compound remaining at each time point relative to the T=0 sample.

    • % Remaining = (Peak Area at Time T) / (Peak Area at T=0) * 100

    • Plot % Remaining versus Time to visualize the stability profile.

Data Presentation: Hypothetical Stability Results

The following table summarizes potential outcomes from the stability protocol, illustrating how different media conditions can impact the stability of this compound.

Time Point (Hours)% Remaining in DMEM + 10% FBS% Remaining in Serum-Free DMEMNotes
0100%100%T=0 reference point.
298%99%Minimal degradation in the first few hours.
495%97%Slight decrease observed.
885%94%Degradation appears faster in the presence of serum.
2455%88%Significant loss in serum-containing media, suggesting enzymatic degradation.
4825%79%Over 75% of the compound is lost in FBS-containing media after 2 days.

This data clearly indicates that serum components significantly accelerate the degradation of the compound. Such an analysis is crucial for correctly interpreting long-term cell-based assay results.

References
  • Blaschke, G. (1998). Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. Angewandte Chemie International Edition, 37(5), 576-597. [Link]

  • Bai, Y., Sun, Q., Zhao, C., Wen, D., & Tang, X. (2010). Biodegradation characteristics and metabolic pathway of a strain for quinoline degradation. Journal of Environmental Sciences, 22(5), 730-736. [Link]

  • Wang, J., Liu, Y., Shen, Y., & Wang, L. (2011). Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain. Applied Microbiology and Biotechnology, 92(2), 379-387. [Link]

  • Shukla, O. P. (1986). Microbial metabolism of quinoline and quinoline derivatives. Journal of Scientific & Industrial Research, 45(4), 183-191. [Link]

  • Ju, J., Li, X., Jiang, H., & Li, S. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International Journal of Molecular Sciences, 23(8), 4165. [Link]

  • LABOAO. (2023). Common Reagents In Cell Culture. LABOAO Official Website. [Link]

  • Quora. (2016). What do the various components and additives in cell culture media do?. [Link]

  • Grzelak, A., Rychlik, B., & Bartosz, G. (2000). Reactive oxygen species are formed in cell culture media. Acta Biochimica Polonica, 47(4), 1197-1198. [Link]

  • Darwin CX. (2025). Top 5 Factors Affecting Chemical Stability. Darwin CX Blog. [Link]

  • Bitesize Bio. (2022). Cell Culture Medium: 6 Critical Components to Include. Bitesize Bio. [Link]

  • ResearchGate. (n.d.). Stability of 2,4-TDA and M1 in cell culture media. [Link]

  • National Institutes of Health (NIH). (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. PMC. [Link]

  • National Institutes of Health (NIH). (n.d.). (2-Methylquinolin-4-yl)methanol. PubChem. [Link]

  • KCAS Bio. (2020). Unstable Small Molecule Therapeutic Analysis. KCAS Bio Blog. [Link]

  • National Institutes of Health (NIH). (n.d.). Regulating Protein Stability in Mammalian Cells Using Small Molecules. PMC. [Link]

  • ResearchGate. (2009). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. [Link]

  • Cengage. (n.d.). Selected Methods of Analysis. Cengage Learning. [Link]

  • Omics Online. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques. [Link]

  • National Institutes of Health (NIH). (n.d.). 2-Methylquinolin-4-ol. PubChem. [Link]

  • Royal Society of Chemistry. (n.d.). Troubleshooting unstable molecules in chemical space. RSC Publishing. [Link]

  • IRE Journals. (n.d.). Analytical Method Development and Validation for Simultaneous Estimation of 5-Methyl-N-{[2-(Morpholin - IRE Journals. [Link]

  • National Institutes of Health (NIH). (n.d.). 4-Amino-2-methylquinoline. PubChem. [Link]

  • Royal Society of Chemistry. (2025). Analytical Methods. RSC Publishing. [Link]

  • PubMed. (2016). Cell culture media impact on drug product solution stability. [Link]

  • Chemsrc. (n.d.). 2-ethyl-4-methylquinoline. Chemsrc Chemical Database. [Link]

  • PubMed. (2015). Factors that determine stability of highly concentrated chemically defined production media. [Link]

  • Chromatography Online. (n.d.). Troubleshooting 101: Some Essential Principles of Effective Troubleshooting. [Link]

  • PubMed. (2019). Vitamins in cell culture media: Stability and stabilization strategies. [Link]

  • National Institutes of Health (NIH). (n.d.). 2-Methylquinoline. PubChem. [Link]

  • MDPI. (n.d.). Production, Passaging Stability, and Histological Analysis of Madin–Darby Canine Kidney Cells Cultured in a Low-Serum Medium. MDPI Journals. [Link]

  • National Institutes of Health (NIH). (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC. [Link]pmc/articles/PMC10948210/)

Sources

Validation & Comparative

Introduction: The Quinoline Scaffold and the Significance of the C2-Substituent

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Biological Activity of 2-Methyl vs. 2-Phenyl Quinoline Amines

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a quintessential "privileged scaffold" in medicinal chemistry. Its derivatives, both from natural sources and synthetic routes, exhibit a vast spectrum of biological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[1][2][3][4] The versatility of the quinoline core allows for substitutions at various positions, with the C2-position being particularly critical in modulating pharmacological effects. The nature of the substituent at this position can profoundly influence the molecule's steric, electronic, and lipophilic properties, thereby dictating its interaction with biological targets.

This guide provides a detailed comparative analysis of the biological activities of two key classes of quinoline derivatives: 2-methyl quinoline amines and 2-phenyl quinoline amines. By examining experimental data and elucidating the underlying structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how the choice between a small alkyl group (methyl) and a bulky aromatic group (phenyl) at the C2-position impacts therapeutic potential.

Comparative Analysis of Biological Activities

The substitution at the 2-position of the quinoline amine scaffold serves as a critical determinant of biological function. A comparative analysis reveals distinct profiles for 2-methyl and 2-phenyl analogues across various therapeutic areas.

Anticancer Activity

In the realm of oncology, 2-phenyl quinoline derivatives have generally demonstrated a more potent and selective anticancer profile compared to their 2-methyl counterparts.[5] The bulky, lipophilic phenyl group often facilitates stronger interactions with hydrophobic pockets in target enzymes or receptors and can engage in π-π stacking interactions, enhancing binding affinity.

A study directly comparing 2-arylquinolines with 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines found that the 2-aryl derivatives displayed a significantly better activity profile against HeLa (cervical cancer) and PC3 (prostate cancer) cell lines.[5] The increased lipophilicity of the 2-aryl compounds was correlated with their enhanced cytotoxic effects.[5]

Table 1: Comparative Anticancer Activity (IC₅₀ in µM)

Compound Class Specific Derivative Example HeLa (Cervical) PC3 (Prostate) Reference
2-Phenylquinoline 6-Bromo-2-phenylquinoline 13.92 44.16 [5]
2-Arylquinoline 6-Bromo-2-(3,4-methylenedioxyphenyl)quinoline 8.30 31.37 [5]

| 2-Methyl-THQ | 4-Acetamido-6-bromo-2-methyl-THQ | >150 | >150 |[5] |

Note: THQ refers to 1,2,3,4-tetrahydroquinoline. While not a direct comparison of aromatic quinoline amines, this data strongly suggests the superiority of the 2-aryl scaffold over the 2-methyl for cytotoxicity.

The 2-phenyl scaffold is a cornerstone for G-quadruplex (G4) ligands, which are being developed as novel anticancer agents.[6] For instance, certain 2,4-disubstituted 6-phenylquinolines have shown potent antiproliferative activity against a panel of human cancer cell lines, with IC₅₀ values in the nanomolar to low micromolar range.[6]

Antimicrobial Activity

Both 2-phenyl and 2-methyl quinoline derivatives have been investigated for their antimicrobial properties. However, the literature more extensively documents the potent and broad-spectrum activity of 2-phenyl quinolines.

2-Phenylquinoline derivatives have demonstrated significant efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[1][3][7] The lipophilic phenyl group is believed to enhance the compound's ability to penetrate the bacterial cell wall. Structure-activity relationship studies on 2-phenyl-quinoline-4-carboxylic acid derivatives revealed that modifications of the phenyl ring and the length of side chains could fine-tune the antibacterial spectrum and potency.[7]

While 2-methylquinolines are also known to possess biological activity, specific comparative data against the same bacterial strains is less common.[2] However, derivatives of 2-Methyl-8-quinolinecarboxaldehyde have been noted as promising scaffolds for new antimicrobial drugs.[8]

Table 2: Representative Antibacterial Activity (MIC in µg/mL)

Compound Class Specific Derivative Example S. aureus E. coli Reference
2-Phenylquinoline 2-(2'-((4-methylpiperazin-1-yl)acetamido)phenyl)-quinoline-4-carboxylic acid (5a₄) 64 >256 [7][9]

| 2-Phenylquinoline | 2-(2'-(3-(diethylamino)propylcarbamoyl)phenyl)-quinoline-4-carboxylic acid (5a₇) | >256 | 128 |[7][9] |

Antiviral Activity

The 2-phenylquinoline scaffold has recently emerged as a privileged structure for developing broad-spectrum anti-coronavirus agents.[10][11] A phenotypic-based screening identified a 2-phenylquinoline hit compound with low micromolar activity against SARS-CoV-2.[10] Subsequent optimization led to derivatives with potent inhibitory activity against SARS-CoV-2, HCoV-229E, and HCoV-OC43, with some compounds showing EC₅₀ values in the sub-micromolar range.[10][11] The mechanism for some of these compounds is believed to involve the inhibition of the viral helicase (nsp13).[10][11]

Currently, there is a noticeable lack of similar extensive research into the antiviral properties of 2-methyl quinoline amines, highlighting the 2-phenyl scaffold as the more promising candidate in this therapeutic area based on available data.

Structure-Activity Relationship (SAR): Unpacking the Chemical Causality

The observed differences in biological activity can be attributed to the distinct physicochemical properties of the methyl and phenyl groups.

  • Lipophilicity and Membrane Permeability : The phenyl group is significantly more lipophilic than the methyl group. This increased lipophilicity, as measured by a higher logP value, generally enhances the ability of 2-phenyl quinolines to cross biological membranes, such as the cell membrane and bacterial cell walls.[5] This can lead to higher intracellular concentrations and greater efficacy.

  • Steric Bulk and Target Binding : The larger, planar phenyl ring offers opportunities for more extensive and specific interactions with biological targets compared to the small, spherical methyl group. It can fit into larger hydrophobic pockets and participate in favorable π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a protein's active site.

  • Electronic Properties : The methyl group is a weak electron-donating group, which slightly increases the electron density of the quinoline ring. In contrast, the phenyl group has a more complex electronic influence, acting as an electron-withdrawing group via induction while being capable of resonance effects. These differences can alter the pKa of the quinoline nitrogen and its ability to form hydrogen bonds, which is often crucial for target interaction.[12]

Experimental Protocols

To ensure the reproducibility and validation of findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activities discussed.

Protocol 1: Antiproliferative MTT Assay

This assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their health.

Objective : To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Methodology :

  • Cell Seeding : Plate cancer cells (e.g., HeLa, PC3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment : Prepare serial dilutions of the test compounds (2-methyl and 2-phenyl quinoline amines) in the cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance of the solution in each well at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to an untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[13]

Protocol 2: Antimicrobial Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Objective : To find the lowest concentration of a compound that inhibits the visible growth of a microorganism.[9]

Methodology :

  • Compound Preparation : Prepare a series of two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation : Prepare a standardized bacterial inoculum (e.g., S. aureus, E. coli) adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation : Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation : Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination : The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[9]

Visualizations

Core Chemical Structures

G cluster_0 2-Methyl Quinoline Amine cluster_1 2-Phenyl Quinoline Amine a b

Caption: General structures of 2-methyl vs. 2-phenyl quinoline amine scaffolds.

Experimental Workflow: MTT Assay for Cytotoxicity

MTT_Workflow start Start: Cancer Cell Culture seed Seed Cells in 96-Well Plate start->seed incubate1 Incubate 24 hours seed->incubate1 treat Add Serial Dilutions of Quinoline Amines incubate1->treat incubate2 Incubate 48-72 hours treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4 hours add_mtt->incubate3 solubilize Add DMSO to Dissolve Formazan incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze end End: Cytotoxicity Profile analyze->end

Caption: Workflow for determining IC₅₀ values using the MTT assay.

Experimental Workflow: MIC Determination

MIC_Workflow start Start: Bacterial Culture prepare_compounds Prepare 2-Fold Serial Dilutions of Compounds in 96-Well Plate start->prepare_compounds prepare_inoculum Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) start->prepare_inoculum inoculate Inoculate Wells with Bacteria prepare_compounds->inoculate prepare_inoculum->inoculate incubate Incubate Plate at 37°C for 18-24h inoculate->incubate observe Visually Inspect for Bacterial Growth (Turbidity) incubate->observe determine_mic Identify Lowest Concentration with No Visible Growth observe->determine_mic end End: MIC Value determine_mic->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion

The substitution at the C2-position of the quinoline amine scaffold is a powerful strategy for modulating biological activity. The available evidence strongly suggests that 2-phenyl quinoline amines possess a more potent and broader spectrum of activity, particularly in anticancer and antiviral applications, compared to their 2-methyl counterparts. This enhanced efficacy is largely attributable to the increased lipophilicity and the potential for more extensive target-binding interactions conferred by the phenyl group. While 2-methyl quinolines remain biologically relevant, the 2-phenyl scaffold appears to be a more fruitful starting point for the development of novel therapeutic agents in several key disease areas. This guide underscores the importance of rational scaffold decoration in modern drug discovery and provides a foundational understanding for researchers aiming to exploit the therapeutic potential of quinoline-based compounds.

References

  • Kandeel, M. et al. (2019). Synthesis and activity of substituted 2-phenylquinolin-4-amines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. PubMed. Available at: [Link]

  • Strekowski, L. et al. (1991). Synthesis and quantitative structure-activity relationship analysis of 2-(aryl or heteroaryl)quinolin-4-amines, a new class of anti-HIV-1 agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Belfaitah, A. et al. (2012). New 2-Phenylquinoline Derivatives: Synthesis and Preliminary Evaluation as Antimicrobial Agents. ResearchGate. Available at: [Link]

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  • Guédin, A. et al. (2023). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. MDPI. Available at: [Link]

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  • Tadesse, H. et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. Available at: [Link]

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  • Wang, Y. et al. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PMC. Available at: [Link]

  • Al-Ostath, A. et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. PMC. Available at: [Link]

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  • Hussein, M. S. (2022). Synthesis new derivatives of quinoline and study the biological activity for some of them. AIP Publishing. Available at: [Link]

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A Comparative Guide to the UV-Vis Absorption Maxima of (2-Methylquinolin-4-yl)methanamine and Related Quinoline Chromophores

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ultraviolet-Visible (UV-Vis) spectroscopy is a cornerstone analytical technique in chemical and pharmaceutical sciences, providing critical insights into the electronic structure of molecules.[1][2] For researchers engaged in drug discovery and development, the quinoline scaffold represents a privileged structure, forming the core of numerous therapeutic agents. The precise characterization of novel quinoline derivatives, such as (2-Methylquinolin-4-yl)methanamine, is paramount. This guide provides a comparative analysis of the UV-Vis absorption characteristics of this target molecule, contextualized by data from structurally related analogs. In the absence of direct, published spectra for this compound, this document serves as a predictive guide, grounded in the fundamental principles of electronic spectroscopy and supported by experimental data from parent and substituted quinolines. We will explore how substituent effects modulate the absorption maxima (λmax) and provide a robust, field-tested protocol for researchers to determine these properties experimentally.

Theoretical Framework: The Quinoline Chromophore and Substituent Effects

The UV-Vis absorption spectrum of quinoline is dominated by high-energy π→π* transitions within its aromatic, bicyclic conjugated system.[3] These transitions typically result in two main absorption bands: a high-intensity band around 270-290 nm and another strong band at shorter wavelengths (approx. 225-235 nm). A weaker, structured band, often attributed to n→π* transitions involving the nitrogen lone pair, can sometimes be observed at longer wavelengths (>300 nm), though it is often obscured by the more intense π→π* bands.

The position and intensity of these absorption bands are highly sensitive to the nature and position of substituents on the quinoline ring.[3]

  • Auxochromes: Groups like methyl (-CH₃) and aminomethyl (-CH₂NH₂) are considered auxochromes. When attached to a chromophore, these electron-donating groups can interact with the π-system, typically causing a bathochromic shift (a shift to longer wavelengths, also known as a red shift) and often a hyperchromic effect (an increase in molar absorptivity). This is due to the stabilization of the excited state relative to the ground state, which reduces the energy gap for the electronic transition.

  • Solvent Effects: The polarity of the solvent can also influence the absorption spectrum (solvatochromism).[4][5][6] Polar solvents can interact differently with the ground and excited states of the molecule, leading to shifts in λmax. For π→π* transitions, an increase in solvent polarity typically results in a small bathochromic shift. For n→π* transitions, a hypsochromic (blue) shift is often observed in polar, protic solvents due to hydrogen bonding with the nitrogen lone pair.[6]

Comparative Analysis of Quinoline Derivatives

To predict the spectral characteristics of this compound, we can analyze the empirical data from its parent structure and key substituted analogs. The following table summarizes the reported UV-Vis absorption maxima for these compounds, providing a basis for our comparison.

CompoundStructureλmax (nm)SolventReference(s)
QuinolineQuinoline~226, 276, 313Ethanol[7][8]
2-Methylquinoline (Quinaldine)Quinaldine~226, 277, 316Cyclohexane[9]
4-Methylquinoline (Lepidine)Lepidine~227, 285, 303, 316Cyclohexane[10]
4-Aminoquinoline4-Aminoquinoline~235, 322, 335Ethanol[11][12]
This compound (Predicted) this compound~235-240, ~325-340 EthanolN/A

Analysis and Prediction:

  • Effect of 2-Methyl Group: Comparing Quinoline to 2-Methylquinoline, we observe very minor shifts in the absorption maxima. This suggests the methyl group at the 2-position has a minimal electronic effect on the primary π→π* transitions.[9]

  • Effect of 4-Amino Group: The introduction of a strong electron-donating amino group at the 4-position, as seen in 4-Aminoquinoline, causes a significant bathochromic shift of the longest wavelength band from ~313 nm to ~335 nm.[11][12] This is a classic example of auxochromic action, where the amino group's lone pair extends the conjugation of the chromophore.

  • Predicted Spectrum: For our target molecule, this compound, we can synthesize these observations. The 2-methyl group is expected to have a negligible impact. The 4-aminomethyl group (-CH₂NH₂) is also an electron-donating group, though its effect might be slightly less pronounced than a direct amino (-NH₂) substitution due to the insulating CH₂ linker. Therefore, we predict that this compound will exhibit a spectrum similar to 4-Aminoquinoline, with its longest wavelength absorption maximum likely appearing in the 325-340 nm range when measured in a polar solvent like ethanol. The shorter wavelength bands are predicted around 235-240 nm .

Standardized Experimental Protocol for UV-Vis Analysis

This protocol provides a self-validating methodology for the accurate determination of the UV-Vis absorption spectrum of this compound.

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of this compound in spectroscopic grade ethanol.

Materials & Instrumentation:

  • This compound (solid, >95% purity)

  • Spectroscopic grade ethanol (EtOH)

  • Calibrated analytical balance

  • Class A volumetric flasks (10 mL, 100 mL)

  • Calibrated micropipettes

  • Matched quartz cuvettes (1 cm path length)

  • Dual-beam UV-Vis spectrophotometer[1]

Procedure:

  • Preparation of Stock Solution (e.g., 1x10⁻³ M):

    • Accurately weigh approximately 15.8 mg of this compound (Molar Mass ≈ 158.20 g/mol ).

    • Quantitatively transfer the solid to a 100 mL volumetric flask.

    • Dissolve the compound in a small amount of spectroscopic grade ethanol and then dilute to the mark with the same solvent. Mix thoroughly. Causality: Creating a concentrated stock solution allows for precise serial dilutions and minimizes weighing errors.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of at least three different concentrations (e.g., 1x10⁻⁴ M, 5x10⁻⁵ M, 1x10⁻⁵ M). Causality: Using multiple concentrations ensures that the measured absorbance falls within the linear range of the instrument (typically 0.1 - 1.5 A.U.), as dictated by the Beer-Lambert Law.[1][13]

  • Instrument Setup and Calibration:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.

    • Set the wavelength range for scanning (e.g., 200-450 nm).

    • Fill a matched pair of quartz cuvettes with spectroscopic grade ethanol.

    • Place the cuvettes in both the reference and sample holders.

    • Perform a baseline correction to zero the instrument across the entire wavelength range. This digitally subtracts the absorbance of the solvent and cuvettes.[14]

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with the most dilute working solution before filling it with that solution.

    • Place the sample cuvette back into the sample holder and record the absorption spectrum.

    • Repeat this process for each of the prepared working solutions, moving from the lowest to the highest concentration. Causality: Measuring from low to high concentration minimizes carryover errors.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax) from the spectra.

    • Using the absorbance value at each λmax and the known concentrations, calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εbc), where A is absorbance, b is the path length (1 cm), and c is the concentration in mol/L.

    • Average the calculated ε values for each λmax.

Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol, from initial preparation to final data analysis.

UV_Vis_Workflow start Start weigh Weigh Compound Accurately start->weigh prep_stock Prepare Stock Solution (e.g., 1E-3 M in EtOH) weigh->prep_stock dilute Perform Serial Dilutions prep_stock->dilute instrument Instrument Setup & Baseline Correction (Solvent Blank) dilute->instrument measure Measure Absorbance Spectra instrument->measure analyze Identify λmax Calculate Molar Absorptivity (ε) measure->analyze end_node End analyze->end_node

Caption: Experimental workflow for UV-Vis spectral analysis.

Conclusion

While direct experimental data for this compound is not prevalent in the literature, a robust prediction of its UV-Vis absorption profile can be made through a comparative analysis of structurally related compounds. The combined electron-donating effects of the 2-methyl and 4-aminomethyl substituents on the quinoline core are expected to produce significant absorption bands around 235-240 nm and 325-340 nm in an ethanolic solution. This guide provides both the theoretical foundation for this prediction and a detailed, reliable experimental protocol for its empirical verification. By adhering to this methodology, researchers in drug development and medicinal chemistry can confidently characterize this and other novel quinoline derivatives, ensuring data integrity and advancing their scientific objectives.

References

  • MDPI. (2021, May 7). UV Properties and Loading into Liposomes of Quinoline Derivatives. Available: [Link]

  • Longdom Publishing. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Available: [Link]

  • PMC. (2013, September 26). Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. Available: [Link]

  • Wikipedia. (n.d.). Quinine. Available: [Link]

  • ResearchGate. (2017, May 28). What is the right interpretation for solvent effect on UV-VIS spectra of this quinolinone derivative. Available: [Link]

  • ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Available: [Link]

  • ResearchGate. (n.d.). a UV-Vis absorption of aminoquinoline 4 in various solvents. b.... Available: [Link]

  • PubMed. (2011). Rapid Determination of Quinoline and 2-hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Available: [Link]

  • Purdue Engineering. (n.d.). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Available: [Link]

  • PhotochemCAD. (n.d.). Quinoline. Available: [Link]

  • National Institute of Standards and Technology. (n.d.). Quinoline - the NIST WebBook. Available: [Link]

  • ResearchGate. (n.d.). UV-Vis absorption of nitroquinoline derivatives (4a–x) in ethanol. Available: [Link]

  • University of Washington. (n.d.). Experiment 2: UV-Vis Spectrophotometric Characterization of DOC. Available: [Link]

  • La Salle University. (n.d.). CHL311 Instrumental Analysis Laboratory Qualitative UV-VIS Spectrophotometry Laboratory. Available: [Link]

  • ResearchGate. (n.d.). (PDF) Effects of solvent on the UV-visible absorption spectra of acenaphtho(1,2-b) quinoxaline and acenaphtho(1,2- b)benzo(g)quinoxaline. Available: [Link]

  • ResearchGate. (2018, March 13). (PDF) UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Available: [Link]

  • Wikipedia. (n.d.). 4-Aminoquinoline. Available: [Link]

  • Cherry. (n.d.). New 4-aminoquinolines as moderate inhibitors of P. falciparum malaria. Available: [Link]

  • Wikipedia. (n.d.). Lepidine. Available: [Link]

  • National Institute of Standards and Technology. (n.d.). Quinoline, 2-methyl-. Available: [Link]

  • National Institute of Standards and Technology. (n.d.). Quinoline, 2-methyl-. Available: [Link]

  • National Institute of Standards and Technology. (n.d.). Quinoline, 2-methyl-. Available: [Link]

  • National Institutes of Health. (n.d.). 4-Aminoquinoline | C9H8N2 | CID 68476 - PubChem. Available: [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available: [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supporting Information for. Available: [Link]

  • MDPI. (2022, November 28). Enhanced Visible Light Absorption and Photophysical Features of Novel Isomeric Magnesium Phthalocyaninates with Cyanophenoxy Substitution. Available: [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.